3-Amino-4-(benzylamino)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-(benzylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-12-8-11(14(16)18)6-7-13(12)17-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHCSEBRNHHRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Evaluation of 3-Amino-4-(benzylamino)benzamide and Its Analogs
Foreword: Charting the Unexplored Potential of a Novel Benzamide Scaffold
The landscape of drug discovery is perpetually driven by the exploration of novel chemical entities. 3-Amino-4-(benzylamino)benzamide represents a unique, yet largely uncharacterized, scaffold within the broader, pharmacologically significant family of benzamides. While direct in vitro studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs suggest a high potential for biological activity. Benzamide derivatives have a well-established history as versatile pharmacophores, exhibiting a wide array of activities including, but not limited to, anticancer, antimicrobial, and enzyme-inhibiting properties.
This technical guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the in vitro characterization of 3-Amino-4-(benzylamino)benzamide. Leveraging established methodologies for analogous compounds, this document provides not only detailed experimental protocols but also the underlying scientific rationale, ensuring a robust and logically sound investigatory path. Our approach is grounded in the principles of scientific integrity, providing a self-validating framework for elucidating the therapeutic potential of this promising molecule.
Section 1: Postulated Mechanism of Action - A Hypothesis Grounded in Structural Precedent
The benzamide core is a privileged structure in medicinal chemistry, notably present in a variety of enzyme inhibitors.[1] One of the most prominent targets for benzamide-containing molecules is the family of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a clinically successful class of anticancer agents that exploit synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][3] 3-Aminobenzamide, a structurally related compound, is a well-known PARP inhibitor.[4][5]
Given the structural similarity, it is a primary hypothesis that 3-Amino-4-(benzylamino)benzamide may function as a PARP inhibitor . The core benzamide moiety could mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the active site of PARP enzymes and preventing the synthesis of poly (ADP-ribose) chains, a critical step in DNA single-strand break repair.[3][5] Disruption of this process leads to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with compromised DNA repair pathways.
Another plausible, though secondary, hypothesis is the inhibition of other key cellular kinases, as many benzamide derivatives have been shown to be potent kinase inhibitors.[6]
Proposed Signaling Pathway for PARP Inhibition
Caption: Postulated mechanism of action for 3-Amino-4-(benzylamino)benzamide as a PARP inhibitor.
Section 2: Foundational In Vitro Assays for Compound Characterization
A tiered approach to in vitro testing is recommended, beginning with broad cytotoxicity screening, followed by specific mechanistic and target-based assays.
Cell Viability and Cytotoxicity Assessment
The initial step is to determine the compound's effect on cell proliferation and viability across a panel of relevant cell lines. For a hypothesized anticancer agent, this would include both cancer and non-cancerous cell lines to assess selectivity.
Recommended Cell Lines:
-
Cancer Cell Lines: A selection of lines relevant to cancers with known DNA repair deficiencies (e.g., MDA-MB-436, CAPAN-1 for BRCA mutations) and proficient lines for comparison.
-
Non-Cancerous Cell Lines: A non-tumorigenic cell line (e.g., MCF-10A, primary fibroblasts) to establish a therapeutic window.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare a serial dilution of 3-Amino-4-(benzylamino)benzamide in appropriate cell culture medium. The concentration range should be broad initially (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the cells with the compound for a standard duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve. Determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Compound | Cell Line | IC50 (µM) |
| 3-Amino-4-(benzylamino)benzamide | MDA-MB-436 (BRCA1 mutant) | 5.2 |
| 3-Amino-4-(benzylamino)benzamide | CAPAN-1 (BRCA2 mutant) | 8.7 |
| 3-Amino-4-(benzylamino)benzamide | MCF-7 (BRCA proficient) | > 50 |
| 3-Amino-4-(benzylamino)benzamide | MCF-10A (Non-tumorigenic) | > 100 |
Target Engagement: PARP Enzyme Inhibition Assay
To directly test the hypothesis of PARP inhibition, a cell-free enzymatic assay is essential.
Experimental Protocol: Homogeneous PARP Inhibition Assay
This assay typically uses purified PARP enzyme, NAD+, and a histone-coated plate.
-
Plate Coating: Coat a 96-well plate with histones, which serve as a substrate for PARP.
-
Reaction Mixture Preparation: In each well, add a reaction buffer containing purified PARP1 or PARP2 enzyme and biotinylated NAD+.
-
Inhibitor Addition: Add varying concentrations of 3-Amino-4-(benzylamino)benzamide or a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Enzymatic Reaction: Incubate the plate to allow the PARP enzyme to poly(ADP-ribosyl)ate the histone substrate using the biotinylated NAD+.
-
Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add an HRP substrate (e.g., TMB) to generate a colorimetric or chemiluminescent signal.
-
Quantification: Measure the signal intensity, which is proportional to PARP activity.
-
Data Analysis: Calculate the percentage of PARP inhibition at each compound concentration and determine the IC50 value.
Experimental Workflow for In Vitro Evaluation
Caption: A tiered workflow for the in vitro characterization of novel benzamide derivatives.
Cellular Target Validation: Western Blot for DNA Damage Markers
To confirm that the observed cytotoxicity is linked to the proposed mechanism of PARP inhibition, it is crucial to assess the downstream cellular consequences. A key indicator of PARP inhibitor efficacy is the accumulation of DNA double-strand breaks, which can be visualized by the phosphorylation of histone H2AX (γ-H2AX).
Experimental Protocol: Western Blot for γ-H2AX
-
Cell Treatment: Treat selected cancer cell lines (e.g., MDA-MB-436) with 3-Amino-4-(benzylamino)benzamide at concentrations around its IC50 value for a defined period (e.g., 24 hours). Include positive (e.g., etoposide) and negative (vehicle) controls.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated H2AX (Ser139).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the γ-H2AX signal to the loading control. An increase in the γ-H2AX signal upon compound treatment indicates an accumulation of DNA double-strand breaks.
Section 3: Conclusion and Future Directions
This guide outlines a foundational in vitro strategy for the characterization of 3-Amino-4-(benzylamino)benzamide. The proposed experiments are designed to systematically evaluate its cytotoxic potential, elucidate its primary mechanism of action through direct enzyme inhibition assays, and validate its cellular effects. Positive results from this initial cascade of assays would provide a strong rationale for more advanced studies, including but not limited to, cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and in vivo efficacy studies in relevant animal models. The exploration of this novel benzamide scaffold holds the promise of uncovering a new class of therapeutic agents, and the rigorous application of the principles and protocols outlined herein will be paramount to realizing that potential.
References
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Methodological & Application
3-Aminobenzamide as a Tool Compound in Cancer Research: Application Notes and Protocols
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: Initial exploration for "3-Amino-4-(benzylamino)benzamide" did not yield sufficient public domain data for a comprehensive guide. Therefore, this document focuses on the well-characterized and widely used tool compound, 3-Aminobenzamide (3-AB) , a first-generation PARP inhibitor with significant applications in cancer research.
Introduction: Unveiling the Potential of PARP Inhibition with 3-Aminobenzamide
3-Aminobenzamide (3-AB) is a cornerstone tool compound in the study of DNA repair and has been instrumental in elucidating the therapeutic potential of Poly(ADP-ribose) polymerase (PARP) inhibition.[1] As a competitive inhibitor of NAD+, the substrate for PARP enzymes, 3-AB effectively blocks the synthesis of poly(ADP-ribose) (PAR), a critical post-translational modification involved in DNA repair, genomic stability, and cell death.[2] While newer, more potent PARP inhibitors have entered the clinical landscape, 3-AB remains an invaluable and cost-effective reagent for preclinical cancer research.[2][3] Its utility lies in its ability to probe the intricacies of DNA damage response (DDR) pathways and to potentiate the effects of DNA-damaging agents like chemotherapy and radiation.[4] This guide provides an in-depth overview of 3-AB's mechanism of action, its key applications in oncology, and detailed protocols for its use in the laboratory.
Mechanism of Action: The Principle of Synthetic Lethality
The primary mechanism by which 3-AB exerts its anti-cancer effects, particularly in specific genetic contexts, is through the concept of synthetic lethality . This occurs when the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is compatible with viability.[5]
-
Role of PARP in DNA Repair: PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When an SSB occurs, PARP1 binds to the damaged site and synthesizes long chains of PAR, which acts as a scaffold to recruit other DNA repair proteins.
-
Inhibition by 3-Aminobenzamide: 3-AB, by inhibiting PARP activity, prevents the efficient repair of SSBs.[3] This leads to the accumulation of these lesions.
-
Conversion to Double-Strand Breaks: During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic double-strand DNA breaks (DSBs).
-
Synthetic Lethality in Homologous Recombination Deficient Cancers: In normal cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with mutations in BRCA1 or BRCA2 (and other HR genes), this critical repair pathway is defunct.[6] The accumulation of DSBs in the absence of a functional HR pathway leads to genomic instability and ultimately, apoptotic cell death.[5][6] This selective killing of cancer cells with HR deficiency is the essence of the synthetic lethal interaction between PARP inhibition and BRCA mutations.[5][6]
Caption: Synthetic lethality induced by 3-Aminobenzamide in HR-deficient cancer cells.
Applications in Cancer Research
3-AB is a versatile tool for investigating various aspects of cancer biology.
-
Sensitization to Chemotherapy and Radiotherapy: By compromising the cell's ability to repair DNA damage, 3-AB can significantly enhance the cytotoxicity of DNA-damaging chemotherapeutic agents (e.g., cisplatin, gemcitabine) and ionizing radiation.[4][7] This has been demonstrated in various cancer types, including osteosarcoma and pancreatic cancer.[4]
-
Inducing Synthetic Lethality: As a single agent, 3-AB can be used to selectively target cancer cells with underlying defects in DNA repair pathways, most notably BRCA1/2 mutations.[6] This application is fundamental to the clinical success of PARP inhibitors in breast and ovarian cancers.[6]
-
Investigating DNA Repair Mechanisms: 3-AB allows researchers to dissect the roles of PARP and the BER pathway in response to different types of DNA damage.
-
Modulating Other Cellular Processes: Beyond DNA repair, PARP enzymes are involved in processes like angiogenesis. Low concentrations of 3-AB have been shown to have complex, context-dependent effects on angiogenesis, highlighting the importance of dose-response studies.[8]
| Application | Cancer Model | Typical 3-AB Concentration | Combined Agent | Observed Effect | Reference |
| Chemosensitization | Osteosarcoma (U2OS cells) | Dose-dependent | Cisplatin | Enhanced suppression of cell growth and invasion | [4] |
| Chemosensitization | Pancreatic Cancer (Capan-1 cells) | Not specified | Gemcitabine | Suppressed tumor cell growth and increased survival in vivo | |
| Radiosensitization | Ewing's Sarcoma | 8 mM | Ionizing Radiation | Increased cell killing | [9] |
| Radiosensitization | Cervical Carcinoma | Not specified | Ionizing Radiation | Enhanced response to radiation | [7] |
| Angiogenesis Modulation | Endothelial Cells (HUVEC) | 50 µM | FGF2 | Inhibition of chemoinvasion and stimulation of tubulogenesis | [8] |
Experimental Protocols
Protocol 1: Preparation of 3-Aminobenzamide Stock Solution
Rationale: Proper preparation and storage of the 3-AB stock solution are crucial for experimental reproducibility. DMSO is a common solvent, but aqueous solutions can also be prepared.
Materials:
-
3-Aminobenzamide powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 100 mM stock solution, dissolve 13.615 mg of 3-AB in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or ultrasonication can aid dissolution.[10]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤0.1%).[10]
Protocol 2: In Vitro Chemosensitization Assessment using MTT Assay
Rationale: This protocol determines the ability of 3-AB to enhance the cytotoxic effect of a chemotherapeutic agent, such as cisplatin, in a cancer cell line like U2OS (osteosarcoma).[4] The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.
Caption: Workflow for assessing chemosensitization with 3-AB using the MTT assay.
Materials:
-
U2OS osteosarcoma cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
3-Aminobenzamide (3-AB) stock solution
-
Cisplatin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U2OS cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment:
-
Prepare serial dilutions of cisplatin and 3-AB in complete medium.
-
Aspirate the old medium from the wells.
-
Add 100 µL of medium containing the treatments to the respective wells. Include the following groups:
-
Vehicle control (medium with DMSO equivalent to the highest concentration used)
-
3-AB alone (a range of concentrations, e.g., 1-10 mM)
-
Cisplatin alone (a range of concentrations to determine its IC50)
-
Combination of a fixed, non-toxic concentration of 3-AB with a range of cisplatin concentrations.
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form purple formazan crystals.[1]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and determine the IC50 values for cisplatin with and without 3-AB to quantify the degree of sensitization.
Protocol 3: Western Blot Analysis of PARP Activity (PARylation)
Rationale: This protocol directly assesses the inhibitory effect of 3-AB on PARP enzyme activity within the cell. Following DNA damage (e.g., induced by H₂O₂), active PARP synthesizes PAR polymers on substrate proteins. An anti-PAR antibody can detect this "PARylation," which should be reduced in the presence of 3-AB.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
6-well plates
-
3-Aminobenzamide (3-AB)
-
DNA damaging agent (e.g., Hydrogen peroxide, H₂O₂)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PAR polyclonal antibody (e.g., Cell Signaling Technology #83732)[10]
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)[10]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of 3-AB (e.g., 5 mM) for 1-2 hours.
-
Induce DNA damage by treating cells with H₂O₂ (e.g., 1 mM) for 10-15 minutes. Include control wells (untreated, 3-AB alone, H₂O₂ alone).
-
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (a 4-12% gradient gel is suitable for resolving the PAR smear).[5]
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-PAR primary antibody (e.g., diluted 1:1000-1:2000 in blocking buffer) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[5][10]
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the ECL substrate and visualize the bands using an imaging system. A smear of high molecular weight bands indicates PARylation, which should be strong in the H₂O₂-treated sample and significantly reduced in the sample co-treated with 3-AB. Re-probe the membrane for the loading control to ensure equal protein loading.
Protocol 4: Alkaline Comet Assay for DNA Damage Visualization
Rationale: The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks. After treatment with a DNA damaging agent and a PARP inhibitor like 3-AB, an increase in DNA fragmentation is expected. Under alkaline conditions, the assay detects both single and double-strand breaks.
Caption: Workflow for visualizing DNA damage using the alkaline comet assay.
Materials:
-
Treated and control cells
-
Comet assay slides (pre-coated)
-
Low-melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Horizontal electrophoresis tank
Procedure:
-
Cell Preparation: After treatment, harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at ~2 x 10⁵ cells/mL in PBS.[12]
-
Embedding: Mix ~2 x 10⁴ cells with 70 µL of molten low-melting point agarose (at 37°C) and quickly pipette onto a pre-coated slide.[6] Cover with a coverslip and solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.[6]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.[12]
-
Electrophoresis: Apply a voltage of 1 V/cm across the slides and run the electrophoresis for 20-30 minutes at 4°C.[12]
-
Neutralization and Staining: Gently remove the slides, wash them twice with neutralization buffer for 5 minutes each, and then stain with a suitable DNA dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."[13] Capture images and quantify the extent of DNA damage using specialized software to measure parameters like the tail moment.[12]
In Vivo Studies
When transitioning to in vivo models, 3-AB can be used to assess its efficacy in sensitizing tumors to therapy.
-
Dosing and Administration: In mouse models, 3-AB has been administered via intraperitoneal (i.p.) injection at doses ranging from 10-50 mg/kg/day.[10][14] Topical applications have also been used in skin carcinogenesis models.[2]
-
Experimental Design: In a typical xenograft model, tumor-bearing mice would be randomized into groups: vehicle control, 3-AB alone, chemotherapy/radiation alone, and the combination of 3-AB and chemotherapy/radiation.
-
Endpoints: Key endpoints include tumor growth inhibition, overall survival, and analysis of tumor tissue post-treatment for markers of apoptosis (e.g., TUNEL assay) and proliferation (e.g., Ki67 staining).
Conclusion
3-Aminobenzamide, despite being a first-generation PARP inhibitor, remains a powerful and relevant tool compound in cancer research. Its ability to inhibit a key DNA repair pathway provides a robust system for studying synthetic lethality, sensitizing cancer cells to conventional therapies, and dissecting the complex network of the DNA damage response. The protocols outlined in this guide offer a solid foundation for researchers to effectively utilize 3-AB to advance our understanding of cancer biology and develop novel therapeutic strategies.
References
-
D'Arca, D., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Molecular Cancer, 10(1), 50. [Link]
-
Muthaiah, V. P. K., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 15, 742553. [Link]
-
Jacob, D. A., et al. (2011). Combination therapy of poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide and gemcitabine shows strong antitumor activity in pancreatic cancer cells. Journal of Gastroenterology and Hepatology, 26(7), 1108-1115. [Link]
-
Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. Taylor & Francis Online. [Link]
-
Li, G., et al. (2011). The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells. Oncology Reports, 25(5), 1367-1373. [Link]
-
Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. [Link]
-
Thraves, P. J., et al. (1989). Differential radiosensitization by the poly(ADP-ribose) transferase inhibitor 3-aminobenzamide in human tumor cells of varying radiosensitivity. International Journal of Radiation Oncology, Biology, Physics, 17(1), 105-110. [Link]
-
Thraves, P., et al. (1986). Differential radiosensitization of human tumour cells by 3-aminobenzamide and benzamide: inhibitors of poly(ADP-ribosylation). International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 50(6), 961-972. [Link]
-
Patsnap. (n.d.). 3-Aminobenzamide - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Edwards, M. J., & Taylor, A. M. (1985). 3-Aminobenzamide does not affect radiation-induced inhibition of DNA synthesis in human cells. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 48(4), 655-659. [Link]
-
Clinical Gate. (2015). Chemical Modifiers of Radiation Response. Clinical Gate. [Link]
-
City of Hope. (2013, January 16). Dr. Jeffrey Weitzel on Synthetic Lethality in BRCA-Associated Cancer. YouTube. [Link]
-
Malorni, W., et al. (2001). Antiproliferative Activity of 3-aminobenzamide in A431 Carcinoma Cells Is Associated With a Target Effect on Cytoskeleton. Anticancer Research, 21(1A), 239-246. [Link]
-
Carey, J. P., et al. (2018). Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer. Cancer Research, 78(3), 742-757. [Link]
-
Weichselbaum, R. R., et al. (1985). Inhibition of radiation dose-rate-sparing effects in human tumor cells by 3-aminobenzamide. International Journal of Radiation Oncology, Biology, Physics, 11(8), 1577-1581. [Link]
-
Lu, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56450. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. 3-Aminobenzamide can act as a cocarcinogen for ultraviolet light-induced carcinogenesis in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. oatext.com [oatext.com]
- 8. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chempaign.net [chempaign.net]
Application Note: Characterization of a Novel GSK-3β Inhibitor for Tauopathy Models
An in-depth technical guide on the application of 3-Amino-4-(benzylamino)benzamide in neurodegenerative disease models.
Compound: 3-Amino-4-(benzylamino)benzamide (herein referred to as 'TAU-098') Target: Glycogen Synthase Kinase 3 Beta (GSK-3β) Application: Preclinical evaluation in models of tau-related neurodegeneration (e.g., Alzheimer's Disease)
Introduction: The Rationale for GSK-3β Inhibition in Tauopathies
Neurodegenerative diseases characterized by the aggregation of hyperphosphorylated tau protein, known as tauopathies, represent a significant and growing health burden. Alzheimer's Disease (AD) is the most prevalent tauopathy. A central pathological event in these diseases is the hyperphosphorylation of the microtubule-associated protein tau. This aberrant phosphorylation leads to the dissociation of tau from microtubules, disrupting neuronal transport and causing tau to aggregate into neurofibrillary tangles (NFTs), a hallmark of AD pathology.
Glycogen Synthase Kinase 3 Beta (GSK-3β) has been identified as a primary kinase responsible for the hyperphosphorylation of tau. Elevated GSK-3β activity is observed in the brains of AD patients, and it phosphorylates tau at numerous sites implicated in NFT formation. Consequently, the inhibition of GSK-3β presents a compelling therapeutic strategy to mitigate tau pathology and its downstream neurotoxic effects.
This document provides a detailed guide for the preclinical characterization of TAU-098, a novel small molecule inhibitor of GSK-3β, designed for high selectivity and brain permeability. We outline protocols for its biochemical validation, cellular target engagement, and in vivo efficacy assessment in a transgenic mouse model of tauopathy.
Mechanism of Action: TAU-098 as a Modulator of the Tau Phosphorylation Cascade
TAU-098 is a potent, ATP-competitive inhibitor of GSK-3β. By binding to the kinase domain, it prevents the phosphorylation of key substrates, including tau protein. The proposed mechanism is a reduction in the phosphorylation of tau at pathological sites, thereby preserving its normal function in microtubule stabilization and preventing its aggregation into NFTs.
Caption: Proposed mechanism of TAU-098 action on the GSK-3β signaling pathway.
Biochemical Characterization: In Vitro Kinase Inhibition
The initial step is to quantify the direct inhibitory effect of TAU-098 on recombinant human GSK-3β. An in vitro kinase assay is employed to determine the half-maximal inhibitory concentration (IC50).
Protocol 3.1: GSK-3β Kinase Assay
-
Reagents & Materials:
-
Recombinant human GSK-3β (e.g., from MilliporeSigma).
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2).
-
ATP (Adenosine Triphosphate).
-
TAU-098 (dissolved in DMSO).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well white assay plates.
-
-
Procedure:
-
Prepare a serial dilution of TAU-098 in DMSO, then dilute into the kinase assay buffer. A typical concentration range would be 1 nM to 100 µM.
-
Add 2.5 µL of the diluted TAU-098 or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2.5 µL of the GSK-3β enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near its Km for GSK-3β.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the log concentration of TAU-098.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Table 1: Hypothetical Biochemical Profile of TAU-098
| Parameter | Value |
| GSK-3β IC50 | 15 nM |
| Kinase Selectivity | >100-fold vs. CDK5, PKA, MAPK |
| Brain Penetration (B/P ratio) | 0.85 |
| Solubility (PBS, pH 7.4) | 55 µM |
Cellular Target Engagement: Assessing Tau Phosphorylation in a Neuronal Cell Line
To confirm that TAU-098 can access its intracellular target and exert a biological effect, we will measure its ability to reduce tau phosphorylation in a human neuroblastoma cell line (SH-SY5Y).
Protocol 4.1: Western Blot for Phospho-Tau
-
Cell Culture & Treatment:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
-
Plate cells in 6-well plates and allow them to adhere for 24 hours.
-
Treat the cells with varying concentrations of TAU-098 (e.g., 10 nM to 10 µM) for 2 hours.
-
Induce GSK-3β activity by treating with a phosphatase inhibitor like okadaic acid (100 nM) for 4 hours.
-
Harvest the cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-Tau (Ser396) - a GSK-3β specific site.
-
Total Tau.
-
β-Actin (as a loading control).
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-tau signal to the total tau signal, and then to the β-actin signal.
-
Plot the normalized phospho-tau levels against the TAU-098 concentration.
-
Caption: Workflow for assessing cellular target engagement of TAU-098.
In Vivo Efficacy: Evaluation in a Transgenic Mouse Model of Tauopathy
The final stage of preclinical validation involves testing TAU-098 in a relevant animal model. The PS19 mouse model, which expresses the P301S human tau mutation, develops age-dependent tau pathology and cognitive deficits, making it a suitable model.
Protocol 5.1: Chronic Dosing and Behavioral Assessment in PS19 Mice
-
Animal Model & Dosing:
-
Use 6-month-old male PS19 transgenic mice and their wild-type littermates.
-
Randomly assign mice to two groups: Vehicle control and TAU-098 treatment.
-
Administer TAU-098 daily via oral gavage at a predetermined dose (e.g., 10 mg/kg), based on pharmacokinetic studies.
-
Treat the mice for 3 months.
-
-
Behavioral Testing (at 9 months of age):
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Acquisition Phase: Train mice for 5 consecutive days to find a hidden platform. Record escape latency and path length.
-
Probe Trial: On day 6, remove the platform and measure the time spent in the target quadrant.
-
-
Y-Maze: To assess short-term working memory. Record the percentage of spontaneous alternations.
-
-
Tissue Collection and Analysis:
-
After behavioral testing, euthanize the mice and perfuse with saline.
-
Harvest the brain. Hemisect the brain, with one hemisphere being flash-frozen for biochemical analysis and the other fixed in formalin for immunohistochemistry.
-
Biochemistry: Prepare brain homogenates and perform Western blotting for phospho-tau (Ser396) and total tau as described in Protocol 4.1.
-
Immunohistochemistry (IHC): Stain brain sections with antibodies against phospho-tau (e.g., AT8) to visualize and quantify NFT pathology in the hippocampus and cortex.
-
Table 2: Hypothetical In Vivo Efficacy Data for TAU-098
| Measurement | Vehicle-Treated PS19 Mice | TAU-098-Treated PS19 Mice |
| MWM Escape Latency (Day 5) | 45 ± 5 sec | 25 ± 4 sec |
| MWM Probe Trial (Target Quadrant) | 28 ± 3% | 45 ± 4% |
| p-Tau/Total Tau Ratio (Hippocampus) | 2.1 ± 0.3 | 0.9 ± 0.2 |
| AT8-Positive Cells (Cortex) | 350 ± 40 cells/mm² | 150 ± 30 cells/mm² |
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for evaluating the therapeutic potential of TAU-098, a novel GSK-3β inhibitor. The hypothetical data presented demonstrates a compound with a promising profile: potent and selective biochemical activity, effective cellular target engagement, and significant in vivo efficacy in reducing both tau pathology and associated cognitive deficits in a relevant animal model.
Further studies should focus on long-term safety and toxicology, as well as exploring biomarkers to track target engagement in vivo. The successful completion of these studies would strongly support the advancement of TAU-098 as a clinical candidate for the treatment of Alzheimer's Disease and other tauopathies.
References
-
Title: The role of tau in neurodegenerative diseases and its potential as a therapeutic target. Source: Nature Reviews Neurology URL: [Link]
-
Title: Tau protein hyperphosphorylation and aggregation in Alzheimer's disease and other tauopathies, and potential therapeutic strategies. Source: Journal of Alzheimer's Disease URL: [Link]
-
Title: GSK3β as a Therapeutic Target for Alzheimer's Disease. Source: Journal of Alzheimer's Disease URL: [Link]
-
Title: A transgenic mouse model of tauopathy with age-dependent neurodegeneration and cognitive impairment. Source: The Journal of Neuroscience URL: [Link]
Quantitative Analysis of 3-Amino-4-(benzylamino)benzamide: A Guide to HPLC-UV and LC-MS/MS Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 3-Amino-4-(benzylamino)benzamide, a compound of interest in pharmaceutical research and development. Due to its chemical structure, featuring primary and secondary amine functionalities along with a benzamide chromophore, this molecule is amenable to analysis by modern chromatographic techniques. We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and confirmation. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational principles, step-by-step protocols, and method validation criteria necessary for accurate and reliable quantification of this compound in various sample matrices.
Introduction and Principles of Analysis
3-Amino-4-(benzylamino)benzamide is an aromatic amine derivative. Accurate quantification is critical for pharmacokinetic studies, impurity profiling, and quality control in drug manufacturing. The selection of an analytical technique is governed by the required sensitivity, selectivity, and the complexity of the sample matrix.
1.1. HPLC-UV: The Workhorse for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a cornerstone of pharmaceutical analysis. The principle relies on the differential partitioning of the analyte between a stationary phase (typically a C18 silica-based column) and a liquid mobile phase.
-
Causality of Method Choice: The benzamide and phenyl rings in 3-Amino-4-(benzylamino)benzamide constitute a strong chromophore, which absorbs UV light, making UV detection a suitable and cost-effective choice. A reversed-phase C18 column is selected due to the predominantly non-polar character of the molecule, ensuring good retention and separation from more polar impurities. The use of an acidic modifier (e.g., formic acid) in the mobile phase is crucial; it protonates the amino groups, leading to a consistent charge state and preventing peak tailing, thereby ensuring sharp, symmetrical peaks for accurate integration.
1.2. LC-MS/MS: The Gold Standard for Sensitivity and Specificity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity. After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI), and detected by a mass spectrometer.
-
Causality of Method Choice: The basic amino groups on the molecule are readily protonated, making positive-mode ESI an efficient ionization technique. The true power of LC-MS/MS lies in its specificity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a unique product ion is monitored. This precursor-to-product transition is a unique signature of the analyte, virtually eliminating interference from matrix components and ensuring confident quantification even at very low concentrations. This is indispensable for bioanalytical studies or trace impurity analysis.[1][2]
Analytical Methodologies and Protocols
The following protocols are designed as a starting point for method development and validation. Analysts should verify the suitability of these methods under their specific experimental conditions.
Method 1: Quantification by Reversed-Phase HPLC-UV
This method is suitable for assay and purity determinations in drug substances and formulated products where concentration levels are relatively high (µg/mL range).
2.1.1. Apparatus and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Formic acid (FA), analytical grade.
-
Ultrapure water (18.2 MΩ·cm).
-
Volumetric flasks, pipettes, and autosampler vials.
-
0.22 µm or 0.45 µm syringe filters.
2.1.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3-Amino-4-(benzylamino)benzamide reference standard and dissolve in 10.0 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
2.1.3. Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve/extract with a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate for 10 minutes to ensure complete dissolution.
-
Centrifuge if necessary to pellet excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
2.1.4. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in ACN |
| Gradient | 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12.1-15 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength determined by DAD) |
| Run Time | 15 min |
2.1.5. Analytical Workflow Diagram
Caption: General workflow for HPLC-UV analysis.
Method 2: Quantification by LC-MS/MS
This method is ideal for bioanalytical applications (e.g., plasma, urine) and trace-level impurity quantification (ng/mL to pg/mL range).
2.2.1. Apparatus and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.
-
UPLC/UHPLC system for fast separations.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade Acetonitrile, Methanol, and Formic acid.
-
Ultrapure water.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used.
2.2.2. Preparation of Solutions
-
Mobile Phase A & B: As described in section 2.1.2, but using LC-MS grade reagents.
-
Diluent: Methanol.
-
Standard Stock Solution (1000 µg/mL): As in 2.1.2.
-
Internal Standard (IS) Stock Solution (1000 µg/mL).
-
Working IS Solution (e.g., 50 ng/mL): Dilute IS Stock Solution in diluent.
-
Calibration Standards: Prepare standards in the desired concentration range (e.g., 0.1 to 200 ng/mL) in the appropriate matrix (e.g., blank plasma).
2.2.3. Sample Preparation (Example: Protein Precipitation from Plasma)
-
To 50 µL of plasma sample/standard/QC, add 150 µL of Working IS Solution (in Acetonitrile or Methanol). The organic solvent acts as the precipitation agent.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
Caption: Protein precipitation sample preparation workflow.
2.2.4. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% FA in WaterB: 0.1% FA in ACN |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5% to 95% B3.0-4.0 min: 95% B4.1-5.0 min: 5% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| Ionization Mode | ESI Positive |
| Key MS Parameters | Capillary Voltage, Gas Flow, Source Temp. (Instrument Dependent) |
| MRM Transitions | To be determined by infusing a standard solution. Hypothetical Example (MW ~241.3 g/mol ):Analyte: Q1: 242.1 -> Q3: [Product Ion] IS (e.g., d5-labeled): Q1: 247.1 -> Q3: [Product Ion] |
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose.[3][4][5] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]
3.1. Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative pharmaceutical analysis.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is unequivocally from the analyte. | No significant interference at the retention time of the analyte in blank/placebo samples. Peak purity should pass for HPLC-UV. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval over which the method is precise, accurate, and linear. | Assay: 80-120% of the test concentration.Impurity: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. | % Recovery of 98.0% to 102.0% for assay; often wider for impurities (e.g., 90-110%). |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 3.0% |
| LOD | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio (S/N) of ~3. |
| LOQ | The lowest amount of analyte that can be quantified reliably. | S/N of ~10; Accuracy and precision must meet acceptance criteria at this level. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., pH, column temp, flow rate) are slightly varied. |
Conclusion
The HPLC-UV and LC-MS/MS methods outlined in this application note provide a robust framework for the quantification of 3-Amino-4-(benzylamino)benzamide. The HPLC-UV method serves as a reliable tool for routine quality control and assay, while the LC-MS/MS method offers the high sensitivity and specificity required for bioanalysis and trace impurity detection. Proper method validation in accordance with ICH guidelines is mandatory to ensure data integrity and regulatory compliance.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 88043, 3-Amino-4-methylbenzamide." PubChem, [Link]. Accessed January 26, 2026.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 22411224, 3-Amino-4-hydroxybenzamide." PubChem, [Link]. Accessed January 26, 2026.
-
Pharmaffiliates. "Safinamide-impurities." Pharmaffiliates, [Link]. Accessed January 26, 2026.
-
U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures." FDA, [Link]. Accessed January 26, 2026.
-
Agency for Toxic Substances and Disease Registry. "Analytical Methods." ATSDR, [Link]. Accessed January 26, 2026.
-
Pharmaguideline. "Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV." Pharmaguideline, [Link]. Accessed January 26, 2026.
-
Reddit. "UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?" Reddit, [Link]. Accessed January 26, 2026.
-
ResearchGate. "Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management." ResearchGate, [Link]. Accessed January 26, 2026.
- Google Patents. "CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
Agilent Technologies. "Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes." Agilent Technologies, [Link]. Accessed January 26, 2026.
-
IVT Network. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry." IVT Network, [Link]. Accessed January 26, 2026.
-
Agilent Technologies. "Analysis of Amino Acids by HPLC." Agilent Technologies, [Link]. Accessed January 26, 2026.
-
Waters Corporation. "A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS." Waters Corporation, [Link]. Accessed January 26, 2026.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-(benzylamino)benzamide
Welcome to the technical support center for the synthesis of 3-Amino-4-(benzylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.
I. Understanding the Synthesis: A Mechanistic Overview
The synthesis of 3-Amino-4-(benzylamino)benzamide typically proceeds through a multi-step pathway. A common and effective strategy involves a nucleophilic aromatic substitution (SNAr) followed by the reduction of a nitro group. Understanding the mechanism of each step is critical for effective troubleshooting.
A plausible synthetic route starts with 4-chloro-3-nitrobenzoic acid. The synthesis involves two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 4-position is substituted by benzylamine. This reaction is facilitated by the presence of the electron-withdrawing nitro group at the 3-position, which activates the aromatic ring for nucleophilic attack.[1][2][3]
-
Amide Bond Formation: The carboxylic acid is converted to a benzamide. This can be achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with ammonia.
-
Nitro Group Reduction: The nitro group is reduced to an amino group, yielding the final product.
II. Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific problems you might encounter during the synthesis.
dot
Caption: A general workflow for troubleshooting common issues in the synthesis.
Question: My overall yield is consistently low. What are the most likely causes and how can I address them?
Answer: Low yields can stem from issues at multiple stages of the synthesis. A systematic approach is crucial for diagnosis.
-
Problem Area 1: Inefficient Nucleophilic Aromatic Substitution (SNAr)
-
Cause: The SNAr reaction between 4-chloro-3-nitrobenzoic acid and benzylamine is a critical yield-determining step. Incomplete reaction is a common culprit. The reactivity of the aryl halide is increased by the presence of an electron-withdrawing group ortho or para to the leaving group.[3]
-
Troubleshooting:
-
Reaction Temperature: Ensure the reaction is heated sufficiently. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Base: The presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often necessary to scavenge the HCl generated during the reaction. An excess of benzylamine can also serve as the base.
-
Solvent: A polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration.
-
-
-
Problem Area 2: Incomplete Amide Formation
-
Cause: The direct reaction of a carboxylic acid and an amine to form an amide is often inefficient without an activating agent due to the formation of a stable ammonium carboxylate salt.[4]
-
Troubleshooting:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive derivative. A common method is to treat it with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.[5] This highly reactive intermediate will then readily react with ammonia.
-
Coupling Reagents: Utilize a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[6][7] These reagents facilitate amide bond formation under milder conditions.[8]
-
-
-
Problem Area 3: Inefficient Nitro Reduction
-
Cause: The reduction of the nitro group can be incomplete, leading to a mixture of the desired product and the nitro-intermediate.
-
Troubleshooting:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is active. If it's old or has been exposed to air for extended periods, its activity may be diminished.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained.[9]
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents such as tin(II) chloride (SnCl₂) in HCl or iron powder in acetic acid.
-
-
Question: I am observing significant side product formation. What are the common impurities and how can I minimize them?
Answer: The formation of side products is a common challenge. Identifying the impurity is the first step to mitigating its formation.
-
Potential Side Product 1: Dialkylation of Benzylamine
-
Cause: During the SNAr step, the product, 4-(benzylamino)-3-nitrobenzoic acid, still possesses a secondary amine that can potentially react with another molecule of 4-chloro-3-nitrobenzoic acid, though this is sterically hindered and less likely. A more probable side reaction is the reaction of benzylamine with the acyl chloride intermediate if the amidation is not performed carefully.
-
Mitigation:
-
Controlled Addition: During the formation of the benzamide from the acyl chloride, add the acyl chloride solution slowly to a cooled solution of concentrated ammonia. This ensures that the acyl chloride reacts preferentially with the high concentration of ammonia rather than any unreacted benzylamine.
-
-
-
Potential Side Product 2: Over-reduction Products
-
Cause: During the nitro reduction step, other functional groups can potentially be reduced, although this is less common with Pd/C under standard conditions.
-
Mitigation:
-
Reaction Monitoring: Carefully monitor the reduction reaction by TLC to stop it once the starting material is consumed.
-
-
| Potential Issue | Troubleshooting Strategy | Rationale |
| Low SNAr Yield | Increase temperature, add a non-nucleophilic base, use a polar aprotic solvent. | SNAr reactions are often kinetically slow and require energy input. A base is needed to neutralize the acid byproduct. Polar aprotic solvents stabilize the charged intermediate.[1] |
| Incomplete Amidation | Activate the carboxylic acid (e.g., with SOCl₂) or use a coupling reagent (e.g., DCC, HATU). | Carboxylic acids and amines form stable salts. Activation is required to make the carboxyl group more electrophilic.[4][6] |
| Incomplete Nitro Reduction | Use fresh Pd/C catalyst, ensure adequate H₂ pressure, or switch to a different reducing agent (e.g., SnCl₂). | The catalyst's activity is crucial for hydrogenation. Different reducing agents have varying reactivities and selectivities. |
| Side Product Formation | Controlled addition of reagents, careful monitoring of reaction progress. | Minimizes competing reactions and prevents over-reaction. |
| Purification Difficulties | Screen for optimal recrystallization solvents, optimize column chromatography conditions. | The solubility of the product and impurities dictates the best purification method. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the SNAr reaction?
A1: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions. They are effective at solvating the charged intermediate (Meisenheimer complex) that forms during the reaction, thereby stabilizing it and accelerating the reaction rate.[1]
Q2: Can I perform the amidation and nitro reduction in a single step?
A2: While one-pot reactions are attractive for their efficiency, in this case, it is not advisable. The conditions for amidation (especially if using an acyl chloride) are generally not compatible with the conditions for nitro reduction. It is best to perform these as sequential steps with appropriate workup and purification of the intermediate if necessary.
Q3: My final product is difficult to purify by recrystallization. What are my options?
A3: If recrystallization is proving ineffective, column chromatography is the next logical step.[10][11] A silica gel column with a gradient elution of a solvent system like ethyl acetate/hexanes or dichloromethane/methanol should allow for the separation of your product from impurities. You may need to screen different solvent systems by TLC to find the one that gives the best separation.
Q4: How do I know if my Pd/C catalyst is still active?
A4: A simple test is to try a small-scale hydrogenation of a simple nitro compound, like nitrobenzene, and monitor the reaction by TLC. If the reaction proceeds quickly to completion, your catalyst is likely active. As a general rule, it is always best to use a fresh bottle of catalyst or one that has been properly stored under an inert atmosphere.
IV. Experimental Protocols
Protocol 1: Synthesis of 4-(Benzylamino)-3-nitrobenzamide
-
Step 1: 4-(Benzylamino)-3-nitrobenzoic acid (SNAr Reaction)
-
To a solution of 4-chloro-3-nitrobenzoic acid (1 equivalent) in DMF, add benzylamine (1.2 equivalents) and triethylamine (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-(benzylamino)-3-nitrobenzoic acid.
-
-
Step 2: 4-(Benzylamino)-3-nitrobenzamide (Amidation)
-
Suspend 4-(benzylamino)-3-nitrobenzoic acid (1 equivalent) in toluene.
-
Add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction and evaporate the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in a minimal amount of a suitable solvent like THF.
-
In a separate flask, cool concentrated aqueous ammonia in an ice bath.
-
Slowly add the acyl chloride solution to the cold ammonia solution with vigorous stirring.
-
Stir for 30 minutes, then filter the precipitated solid.
-
Wash the solid with cold water and dry to obtain 4-(benzylamino)-3-nitrobenzamide.
-
Protocol 2: Synthesis of 3-Amino-4-(benzylamino)benzamide (Nitro Reduction)
-
Catalytic Hydrogenation
-
Dissolve 4-(benzylamino)-3-nitrobenzamide (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude product.
-
Purify by recrystallization or column chromatography.
-
V. Visualizing the Reaction Pathway
dot
Caption: A simplified overview of the synthetic route.
VI. References
-
EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents. Available at:
-
CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents. Available at:
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link]
-
Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - NIH. Available at: [Link]
-
Benzamide synthesis via oxidative amidation of benzylamines and benzyl... - ResearchGate. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]
-
CN104193646A - Preparation method of p-aminobenzamide - Google Patents. Available at:
-
Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors - PubMed. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - NIH. Available at: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. Available at: [Link]
-
Amide Activation in Ground and Excited States - PMC - NIH. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Optimization of the reaction conditions of amide synthesis. - ResearchGate. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
RU2019541C1 - Process for preparing benzamide - Google Patents. Available at:
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]
-
Lecture 15 Aromatic Nucleophilic Substitution - NPTEL Archive. Available at: [Link]
-
CN104193646B - Preparation method of p-aminobenzamide - Google Patents. Available at:
-
26.4: Synthesis of Amino Acids - Chemistry LibreTexts. Available at: [Link]
-
Amidation Reaction - YouTube. Available at: [Link]
-
Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study - MDPI. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. hepatochem.com [hepatochem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs - Google Patents [patents.google.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Amino-4-(benzylamino)benzamide Concentration for Assays
Welcome to the technical support center for the novel small molecule, 3-Amino-4-(benzylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting advice for incorporating this compound into your biochemical and cell-based assays. Our goal is to equip you with the foundational knowledge and practical steps to ensure robust, reproducible, and meaningful results.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding the handling and use of 3-Amino-4-(benzylamino)benzamide.
Q1: What are the basic physical and chemical properties of 3-Amino-4-(benzylamino)benzamide?
A1: Understanding the fundamental properties of a compound is the first step to designing a successful experiment. While extensive application data for 3-Amino-4-(benzylamino)benzamide is not yet widely published, we can infer its handling properties from its structure, which is related to other benzamides.
Table 1: Key Properties of Related Benzamides
| Property | 3-Aminobenzamide[1] | Benzamide[2] | Notes for 3-Amino-4-(benzylamino)benzamide |
|---|---|---|---|
| Appearance | Off-white powder | Off-white solid | Expect a similar solid, crystalline appearance. |
| Molar Mass | 136.15 g/mol | 121.14 g/mol | The target compound will have a higher molar mass due to the benzylamino group. |
| Aqueous Solubility | Slightly soluble | 13.5 g/L (Slightly soluble) | Expect low aqueous solubility, a critical factor for assay design. |
| Solubility in Organic Solvents | Soluble in many organic solvents | Soluble in many organic solvents | High-purity, anhydrous DMSO is the recommended starting solvent. |
Causality: The benzamide core structure often leads to low solubility in water due to its relatively hydrophobic and planar nature.[3][4] This necessitates the use of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
Q2: How should I prepare a stock solution of 3-Amino-4-(benzylamino)benzamide?
A2: Proper stock solution preparation is critical for accurate and reproducible dosing.
-
Solvent Choice: Use high-purity, anhydrous DMSO. Water absorption by DMSO over time can cause compounds to precipitate, especially during freeze-thaw cycles.
-
Concentration: Aim for a high-concentration stock, typically in the range of 10-30 mM.[4] This minimizes the volume of DMSO added to your assay, reducing potential solvent-induced artifacts.
-
Procedure: Weigh the compound accurately. Add the calculated volume of DMSO gradually while vortexing or stirring to ensure complete dissolution.[5] Gentle warming (e.g., 37°C) can be used if necessary, but check for compound stability first.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C in tightly sealed vials.[6] Avoid repeated freeze-thaw cycles.
Q3: What is the maximum final concentration of DMSO permissible in my assay?
A3: The final concentration of DMSO in your assay (both biochemical and cell-based) should be kept as low as possible, ideally below 0.5% , and must be consistent across all wells, including vehicle controls.[6] High concentrations of DMSO can lead to protein denaturation, enzyme inhibition, or cellular toxicity, confounding your results.
Q4: What is a good starting concentration range for a first-pass or screening experiment?
A4: For an initial screen with a compound of unknown potency, a wide concentration range is recommended to ensure you capture the full dose-response profile. A common strategy is to perform a semi-log or log-based serial dilution. A typical starting point for many small molecules is a top concentration of 10 µM to 100 µM.[7][8]
Section 2: Experimental Workflow for Concentration Optimization
Optimizing the concentration of 3-Amino-4-(benzylamino)benzamide requires a systematic, multi-step approach to determine its potency, typically defined by the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[9][10]
Caption: Workflow for determining the optimal assay concentration.
The process begins with careful preparation, moves to a broad screening phase to find the general range of activity, and finishes with a refined experiment to precisely calculate the potency (IC50/EC50).
Section 3: Troubleshooting Guide
Q: My compound precipitated when I added it to the aqueous assay buffer or cell culture medium. What should I do?
A: This is a common issue for hydrophobic compounds.[4]
-
Underlying Cause: The compound's solubility in the final aqueous environment is lower than the tested concentration. Components in cell culture media, like salts and proteins, can further decrease the solubility of small molecules.[11]
-
Solutions & Self-Validation:
-
Reduce Final Concentration: This is the most straightforward solution. Your compound may be potent at concentrations below its solubility limit.
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform an intermediate dilution step in a solvent mixture (e.g., 50:50 DMSO:buffer) before the final dilution.[6]
-
Increase Final DMSO Concentration: If the assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help, but be mindful of solvent effects on your system.
-
Vortexing/Sonication: After dilution, ensure the solution is mixed thoroughly. Brief sonication can sometimes help re-dissolve small precipitates, but use with caution as it can also promote aggregation.
-
Q: I am not seeing a dose-response relationship; the response is flat across all concentrations.
A: A flat curve can indicate several issues.[12]
-
Underlying Causes & Solutions:
-
Inactive Compound: The compound may not be active against your target or in your specific assay system.
-
Incorrect Concentration Range: You may be testing at concentrations that are either too high (already causing 100% effect) or too low (not high enough to cause an effect). Re-test using a much wider concentration range (e.g., 1 pM to 200 µM).
-
Compound Degradation: Ensure your stock solution is fresh and has been stored properly. The compound may have degraded.
-
Assay Interference: The compound might be interfering with the assay technology itself (e.g., light absorption or fluorescence quenching).[13] Run a control experiment with just the compound and the detection reagents (without the biological target) to check for interference.
-
Q: My dose-response data is highly variable and the curve fit is poor (low R² value).
A: High variability compromises the reliability of your IC50/EC50 value.[13]
-
Underlying Causes & Solutions:
-
Poor Solubility/Aggregation: At higher concentrations, the compound may be forming aggregates, which can lead to non-stoichiometric (unpredictable) inhibition and erratic results.[14][15] Visually inspect the wells for precipitation. Consider adding a small amount of non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to the assay buffer, if compatible with your system, to disrupt aggregation.[16]
-
Pipetting Inaccuracy: At very low concentrations, small errors in pipetting can lead to large fold-changes in concentration. Ensure your pipettes are calibrated and use a multi-step serial dilution protocol to minimize errors.
-
Insufficient Incubation Time: The compound may require more time to engage with its target. Try extending the incubation time and see if the response becomes more consistent.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, altering concentrations. Avoid using the outermost wells for critical experiments or ensure proper plate sealing and humidification.[17]
-
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Recommended Action | Validation Check |
|---|---|---|---|
| Precipitation | Low aqueous solubility | Decrease top concentration; use stepwise dilution. | Visually inspect wells; re-run assay at lower concentrations. |
| Flat Curve | Wrong concentration range or inactive compound | Test a much wider log-scale concentration range. | Run positive and negative controls to confirm assay validity. |
| High Variability | Compound aggregation or pipetting error | Add non-ionic detergent (if possible); review dilution protocol. | Check for improved R² value on curve fit; lower standard deviation between replicates. |
| Assay Signal Drops | Intrinsic fluorescence or quenching | Run compound against detection reagents alone. | No signal change in the absence of the biological target. |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Calculation: Determine the mass of 3-Amino-4-(benzylamino)benzamide needed. (Example: For 1 mL of a 10 mM stock, Mass = 10 mmol/L * 0.001 L * Molar Mass ( g/mol )).
-
Weighing: On a calibrated analytical balance, carefully weigh the required amount of compound into a sterile microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO. For example, add 1 mL of DMSO for the mass calculated in step 1.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[5] If needed, briefly warm the vial in a 37°C water bath.
-
Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, low-binding tubes. Store immediately at -80°C.
Protocol 2: Performing an 8-Point Dose-Response Assay
This protocol assumes a final assay volume of 100 µL and a starting concentration of 10 µM.
-
Prepare Intermediate Plate: Create a "source" plate for your dilutions. Thaw one aliquot of your 10 mM stock solution.
-
Initial Dilution: Prepare a 100 µM intermediate solution. Dilute the 10 mM stock 1:100 (e.g., 2 µL of stock + 198 µL of assay buffer). This is your highest concentration (C1). Note: This step is crucial to lower the DMSO concentration early.
-
Serial Dilution: In a 96-well plate, add 50 µL of assay buffer to wells A2 through A8. Add 100 µL of your 100 µM solution to well A1.
-
Transfer 50 µL from well A1 to A2. Mix thoroughly by pipetting up and down.
-
Transfer 50 µL from well A2 to A3. Mix. Continue this 1:2 serial dilution across the row to well A8. You will now have concentrations from 100 µM down to 0.78 µM.
-
Assay Plate Dosing: Add your cells or enzyme/substrate mixture to your final 96-well assay plate.
-
Transfer a small, consistent volume (e.g., 10 µL) from each well of your dilution plate (A1-A8) to the corresponding wells of the final assay plate. Also include a "vehicle control" well that receives only assay buffer with the equivalent final DMSO concentration.
-
Incubation & Readout: Incubate the plate for the required time and then measure the response using a plate reader.
-
Data Analysis: Plot the response against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 or EC50 value.[18]
Caption: Generic kinase inhibition pathway as a hypothetical mechanism.
References
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from BellBrook Labs website. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]
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Shapiro, A. B. (2014). Why didn't I get a dose-response curve? ResearchGate. [Link]
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Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
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Akashdutta. (2021). DMSO stock preparation. Protocols.io. [Link]
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GraphPad. (n.d.). How Do I Estimate the IC50 and EC50? Retrieved from GraphPad website. [Link]
-
Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
Yamaori, S., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7593–7600. [Link]
-
Lindsley, C. W., & Auld, D. S. (2012). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Methods in Enzymology, 508, 145–165. [Link]
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Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(3), 193–214. [Link]
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Held, D. (2018). GPC/SEC Troubleshooting and Good Practice. The Column. [Link]
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BosterBio. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from BosterBio website. [Link]
-
Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from Wikipedia. [Link]
-
Sebaugh, J. L. (2011). Quantitation and Error Measurements in Dose–Response Curves. Journal of Medical Chemistry, 54(21), 7377–7386. [Link]
-
Goutelle, S., et al. (2008). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 51(13), 3789–3795. [Link]
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ResearchGate. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate. [Link]
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Giorgis, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 834–838. [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Retrieved from Yale University. [Link]
-
Biocompare. (2019). Optimizing Assay Development. Retrieved from Biocompare. [Link]
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Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening? Retrieved from Patsnap website. [Link]
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Rud-Skov, L. K., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 13–24. [Link]
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ResearchGate. (n.d.). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ResearchGate. [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
Coan, K. E., Ottl, J., & Klumpp, M. (2011). Non-stoichiometric inhibition in biochemical high-throughput screening. Expert Opinion on Drug Discovery, 6(4), 405–417. [Link]
-
The, M., & Kuster, B. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. [Link]
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Bell, D. S. (2020). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part 2: Contemporary Separations of Proteins by Size-Exclusion Chromatography. LCGC International. [Link]
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Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Knurek, J. (2023). How to calculate IC50. ResearchGate. [Link]
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Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Farmaceutica. [Link]
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Wikipedia. (n.d.). Benzamide. Retrieved from Wikipedia. [Link]
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Navigating the Solubility Labyrinth of 3-Amino-4-(benzylamino)benzamide: A Technical Support Guide
Welcome to the technical support center for 3-Amino-4-(benzylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, I understand that navigating the experimental nuances of novel compounds is critical for project success. This document provides in-depth troubleshooting strategies and frequently asked questions to empower you to overcome the solubility hurdles associated with 3-Amino-4-(benzylamino)benzamide, ensuring the integrity and reproducibility of your results.
Understanding the Molecule: A Benzamide Derivative with Solubility Nuances
3-Amino-4-(benzylamino)benzamide belongs to the benzamide class of compounds, which are widely explored in medicinal chemistry. Its structure, featuring both amino and benzylamino groups on the benzamide core, presents a unique combination of polar and non-polar characteristics. This duality is often the root of its challenging solubility profile. Aromatic amines, in general, tend to exhibit limited aqueous solubility, a characteristic that can be further influenced by substitutions on the aromatic ring and the amine nitrogen.
Troubleshooting Guide: From Precipitate to Clear Solution
This section addresses common solubility problems encountered during experiments with 3-Amino-4-(benzylamino)benzamide and provides a systematic approach to resolving them.
Problem 1: The compound fails to dissolve in aqueous buffers.
Causality: The hydrophobic benzyl group and the aromatic backbone of 3-Amino-4-(benzylamino)benzamide contribute to its low intrinsic aqueous solubility. In neutral aqueous solutions, the molecule exists predominantly in its non-ionized form, which has limited interaction with water molecules.
Solutions:
-
pH Adjustment: The amino groups in the molecule are basic and can be protonated at acidic pH. This protonation introduces a positive charge, significantly increasing the molecule's polarity and, consequently, its aqueous solubility.
-
Expert Insight: The solubility of aromatic amines can increase by several orders of magnitude with a decrease in pH below their pKa.[1] It is crucial to determine the pKa of 3-Amino-4-(benzylamino)benzamide to optimize the pH for solubilization.
-
Protocol: Start by preparing a stock solution in a small amount of an organic solvent like DMSO. Then, dilute this stock into an acidic buffer (e.g., pH 4-5). Monitor for precipitation. If the final application allows, this acidic solution can be used directly. For cell-based assays, ensure the final pH of the medium is compatible with cell viability.
-
-
Co-solvent Systems: Employing a mixture of water and a water-miscible organic solvent can enhance solubility by reducing the polarity of the solvent system.
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.
-
Experimental Approach: Prepare a concentration gradient of the co-solvent in your aqueous buffer and determine the minimal percentage required to achieve complete dissolution.
-
Problem 2: The compound precipitates out of solution upon addition to cell culture media.
Causality: Cell culture media are complex aqueous systems, typically buffered at a physiological pH of ~7.4. The introduction of a DMSO stock of a poorly soluble compound can lead to immediate precipitation as the compound is no longer in a favorable solvent environment.
Solutions:
-
Formulation with Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[2][3][4]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.
-
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization by forming micelles that entrap the hydrophobic compound.
-
Caution: Surfactant concentrations must be carefully optimized to avoid cellular toxicity.
-
-
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level.[5] When the solid dispersion is introduced into an aqueous medium, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate and apparent solubility.
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are suitable carriers.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for making a stock solution of 3-Amino-4-(benzylamino)benzamide?
A1: Dimethyl sulfoxide (DMSO) is an excellent initial choice for creating a high-concentration stock solution. Based on data for structurally similar compounds like 4-aminobenzamide, DMSO is a very effective solvent.[6] For applications where DMSO is not suitable, N,N-dimethylformamide (DMF) or methanol can be considered.
Q2: How can I quantitatively determine the solubility of this compound in different solvents?
A2: The "gold standard" method is the shake-flask method.[7] This involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically, for example, by HPLC-UV.
Q3: Will heating the solution help to dissolve the compound?
A3: Heating can increase the rate of dissolution and the solubility of many compounds. However, it is crucial to assess the thermal stability of 3-Amino-4-(benzylamino)benzamide before applying heat. Degradation can occur at elevated temperatures. Always check for any changes in the appearance or chromatographic profile of the compound after heating. For 3-aminobenzamide, gentle heating may be required for aqueous solutions.
Q4: Are there any safety precautions I should be aware of when handling 3-Amino-4-(benzylamino)benzamide?
A4: Aromatic amines as a class of compounds should be handled with care, as some are known or suspected carcinogens.[8][9] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Quantitative Data & Protocols
Table 1: Estimated Solubility of Structurally Related Benzamides
| Solvent | 3-Aminobenzamide Solubility | 4-Aminobenzamide Solubility | Predicted Solubility Trend for 3-Amino-4-(benzylamino)benzamide |
| Water | Soluble (may require gentle heating) | Low | Low |
| Ethanol | 50 mg/mL | Moderate | Moderate |
| Methanol | Not specified, but generally good for benzamides | High[10] | High |
| DMSO | Soluble | 100 mg/mL (may require sonication)[6] | Very High |
| Acetone | Not specified | High[10] | Moderate to High |
Note: This table provides an estimation based on available data for similar compounds. The benzylamino group in the target compound will likely decrease aqueous solubility and increase solubility in less polar organic solvents compared to the parent aminobenzamides.
Experimental Protocol: Solubility Enhancement using HP-β-Cyclodextrin
This protocol provides a starting point for improving the aqueous solubility of 3-Amino-4-(benzylamino)benzamide for in vitro studies.
Materials:
-
3-Amino-4-(benzylamino)benzamide
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Orbital shaker
Procedure:
-
Prepare a stock solution of 3-Amino-4-(benzylamino)benzamide: Dissolve the compound in DMSO to create a 10 mM stock solution.
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in PBS to create a 40% (w/v) solution.
-
Complexation: a. In a microcentrifuge tube, add the desired volume of the 3-Amino-4-(benzylamino)benzamide DMSO stock solution. b. Add a molar excess of the HP-β-CD solution (e.g., a 1:5 molar ratio of compound to cyclodextrin). c. Vortex the mixture vigorously for 1-2 minutes. d. Incubate the mixture on an orbital shaker at room temperature for 1-2 hours to allow for complex formation.
-
Final Dilution: Dilute the complexation mixture into your final assay medium to the desired working concentration.
-
Observation: Visually inspect for any signs of precipitation. For quantitative analysis, centrifuge the final solution and measure the concentration of the supernatant by a suitable analytical method.
Visualizing the Path to Solubilization
Diagram 1: Decision-Making Workflow for Overcoming Solubility Issues
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
troubleshooting inconsistent results with 3-Amino-4-(benzylamino)benzamide
Welcome to the technical support resource for 3-Amino-4-(benzylamino)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answer frequently asked questions encountered during the handling and experimental use of this compound. Our goal is to empower you with the knowledge to achieve consistent and reliable results.
Introduction to 3-Amino-4-(benzylamino)benzamide
3-Amino-4-(benzylamino)benzamide is a benzamide derivative with potential applications in various research fields, including medicinal chemistry and drug discovery. Like many benzamide-based compounds, it is being investigated for a range of biological activities. However, its physicochemical properties and behavior in experimental systems can present challenges, leading to inconsistent results. This guide will address these potential issues head-on, providing both theoretical understanding and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I might face when working with 3-Amino-4-(benzylamino)benzamide?
A1: The most common challenges include issues with solubility, stability, and purity, which can lead to variability in your experimental outcomes. Additionally, as with many aromatic amine-containing compounds, there is a potential for non-specific interactions in biological assays.
Q2: How should I properly store 3-Amino-4-(benzylamino)benzamide to ensure its stability?
A2: It is recommended to store 3-Amino-4-(benzylamino)benzamide in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1] For long-term storage, keeping it at or below 4°C under an inert atmosphere is advisable to minimize degradation.
Q3: What solvents are recommended for dissolving 3-Amino-4-(benzylamino)benzamide?
A3: While specific solubility data for 3-Amino-4-(benzylamino)benzamide is not extensively published, based on the general solubility of benzamide derivatives, it is expected to have good solubility in polar organic solvents such as DMSO, DMF, and alcohols (methanol, ethanol).[2] Its solubility in aqueous buffers is likely to be limited and pH-dependent.
Q4: Are there known safety concerns associated with 3-Amino-4-(benzylamino)benzamide?
A4: Safety data for this specific compound is limited. However, related aminobenzamide compounds are known to be harmful if swallowed and may cause skin and eye irritation.[3] It is prudent to handle 3-Amino-4-(benzylamino)benzamide with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Troubleshooting Guide
Issue 1: Inconsistent or Poor Solubility
Symptoms:
-
Precipitate forms in your stock solution or upon dilution into aqueous buffers.
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Cloudiness or turbidity is observed in your experimental wells.
-
Low or variable biological activity is observed, which may be concentration-dependent.
Root Causes and Solutions:
-
Limited Aqueous Solubility: The benzyl and benzamide moieties contribute to the compound's hydrophobicity.
-
Solution: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, dilute the stock solution with vigorous vortexing or sonication. It is crucial to ensure that the final concentration of the organic solvent in your assay is low (typically <1%) and consistent across all experiments, including controls.
-
-
pH-Dependent Solubility: The amino groups in the molecule are basic and can be protonated at acidic pH, potentially increasing aqueous solubility. Conversely, the amide group can be hydrolyzed under strongly acidic or basic conditions.
-
Solution: Empirically determine the optimal pH for your working buffer. A pH range of 6.0-7.5 is a reasonable starting point. Avoid extreme pH values unless your experimental design requires them, and be aware of the potential for degradation.
-
-
"Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of organic compounds.
-
Solution: If possible, reduce the salt concentration of your buffer. If high salt is necessary, you may need to lower the final concentration of your compound.
-
Experimental Protocol: Solubility Assessment
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-Amino-4-(benzylamino)benzamide in 100% DMSO.
-
Serially dilute the stock solution in your intended aqueous experimental buffer (e.g., PBS, TRIS).
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Visually inspect each dilution for any signs of precipitation or turbidity immediately after preparation and after a period of incubation at the experimental temperature.
-
For a more quantitative assessment, centrifuge the solutions and measure the concentration of the supernatant using a validated analytical method like HPLC-UV.
Issue 2: Compound Instability and Degradation
Symptoms:
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Loss of biological activity over time, even with proper storage of stock solutions.
-
Appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) of a stored solution.
-
A color change in the solution.
Root Causes and Solutions:
-
Hydrolysis: The amide bond in the benzamide structure can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.
-
Solution: Prepare fresh working solutions for each experiment. If stock solutions need to be stored, aliquot and freeze them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Oxidation: The amino groups can be susceptible to oxidation, which can be catalyzed by light, air, or metal ions.
-
Solution: Protect solutions from light by using amber vials or wrapping containers in foil. Consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Workflow for Investigating Compound Stability
Caption: A workflow for assessing the stability of 3-Amino-4-(benzylamino)benzamide.
Issue 3: Inconsistent Biological Assay Results
Symptoms:
-
High variability between replicate wells.
-
Poor dose-response curves that do not fit standard models.
-
Activity in a wide range of unrelated assays (a hallmark of Pan-Assay Interference Compounds, or PAINS).
Root Causes and Solutions:
-
Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Solution: Include a non-ionic detergent, such as Triton X-100 or Tween-20 (at a concentration of 0.01-0.1%), in your assay buffer to disrupt aggregates. If the compound's potency is significantly reduced in the presence of the detergent, aggregation is a likely culprit.
-
-
Non-Specific Binding: The compound may bind to surfaces of your assay plates or interact non-specifically with proteins in your assay.
-
Solution: Use low-binding assay plates. Include bovine serum albumin (BSA) in your assay buffer (typically 0.1-1 mg/mL) to block non-specific binding sites.
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-
Assay Interference: The compound may interfere with the assay technology itself. For example, it may have intrinsic fluorescence or absorbance at the wavelengths used for detection, or it may inhibit a reporter enzyme.
-
Solution: Run control experiments with the compound in the absence of the biological target to assess its direct effect on the assay signal.
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Decision Tree for Troubleshooting Inconsistent Biological Data
Caption: A decision tree to guide the troubleshooting of inconsistent biological assay results.
Quality Control and Purity Assessment
Ensuring the purity of your starting material is paramount for obtaining reproducible data.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and detecting degradation products. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development. Detection is typically done by UV absorbance at a wavelength where the compound has a strong chromophore (e.g., around 254 nm).
-
Mass Spectrometry (MS): To confirm the identity of the compound by determining its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Data Interpretation:
| Technique | Parameter | Expected Result for High Purity |
| HPLC-UV | Peak Area % | >95% for the main peak |
| LC-MS | Molecular Ion | [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (241.29 g/mol ) |
| ¹H NMR | Spectral Profile | Peaks should be sharp and integrals should correspond to the number of protons in the structure. Absence of significant impurity peaks. |
References
- ResearchGate. (2025). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
- PubChem. (n.d.). 3-Amino-4-hydroxybenzamide.
- MALLAK. (2018). Technical Data Sheet of 3-Amino-4-methylbenzamide.
Sources
Technical Support Center: Addressing Cytotoxicity of 3-Amino-4-(benzylamino)benzamide
Welcome to the technical support guide for researchers working with 3-Amino-4-(benzylamino)benzamide. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate and resolve common challenges related to in vitro cytotoxicity studies with this compound.
While specific data on 3-Amino-4-(benzylamino)benzamide is limited in public literature, the principles outlined here are derived from extensive experience with related benzamide structures and general best practices in cellular toxicology. Benzamides are a versatile class of compounds, with some acting as inhibitors of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair and cell death pathways.[1][2] Others may inhibit enzymes like IMP dehydrogenase, affecting nucleotide synthesis.[3] Given this mechanistic diversity, a systematic approach to evaluating cytotoxicity is crucial.
Part 1: Frequently Asked Questions (FAQs) & Quick Solutions
This section addresses the most common initial problems encountered during cytotoxicity screening.
Q1: My cells are dying at much lower concentrations than I anticipated. What's the first thing I should check?
A1: The most immediate factor to verify is solvent toxicity . Many organic solvents, like DMSO, can be cytotoxic at concentrations as low as 0.5%-1% depending on the cell line.[4][5]
-
Quick Fix: Run a "vehicle control" experiment. Treat your cells with the highest concentration of the solvent (e.g., DMSO) used in your drug dilutions, but without the compound. If you see significant cell death in this control, you need to lower the final solvent concentration in your assays.[6][7]
Q2: I'm seeing high variability and inconsistent results between replicate wells.
A2: High variability often points to technical issues in your assay setup.
-
Quick Fix: Focus on three areas:
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Uneven cell distribution is a primary cause of variability.
-
Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique, especially for serial dilutions.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, altering media concentration. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media to create a humidity barrier.
-
Q3: My results from an MTT assay show an increase in signal at high compound concentrations, suggesting more "viability." This doesn't make sense. Why?
A3: This is a known artifact of metabolic assays like MTT. The cause is often direct chemical interference.
-
Causality: The compound itself may be chemically reducing the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity.[8] This gives a false-positive signal for viability.
-
Quick Fix: Run a cell-free control. Add your compound at various concentrations to culture medium with the MTT reagent but without any cells.[8] If you see a color change, your compound is interfering with the assay. You should switch to a non-metabolic cytotoxicity assay, such as a neutral red uptake or LDH release assay.[6][8]
Q4: How do I choose the starting concentration range for my dose-response experiments?
A4: A broad, logarithmic range is the best starting point for a novel compound.
-
Quick Fix: Prepare a wide range of concentrations, for example, from 1 nM to 10 mM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM).[9] This initial screen will help you identify the approximate range where the IC50 (the concentration that inhibits 50% of the biological response) is likely to be. Subsequent experiments can then use a narrower range of concentrations around this estimated IC50 to determine it more accurately.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Differentiating True Cytotoxicity from Experimental Artifacts
Unexpected cytotoxicity can often be traced back to the experimental setup rather than the compound's intrinsic activity. This guide helps you systematically isolate the true biological effect.
The nominal concentration of a compound added to the culture medium is not always the effective concentration that cells experience.[10] Factors like compound solubility, binding to serum proteins, and interaction with assay reagents can lead to misleading results.[11]
This workflow provides a logical sequence of checks to validate your observations.
Caption: A workflow for troubleshooting unexpected cytotoxicity results.
Guide 2: Optimizing Assay Conditions for Reliable Data
Reliable cytotoxicity data depends on carefully optimized and controlled experimental parameters.
The number of cells seeded per well is critical. Too few cells will result in a low signal-to-noise ratio, while too many can lead to overgrowth, nutrient depletion, and changes in cell physiology that affect their response to the compound.[5]
Table 1: Impact of Cell Seeding Density on Assay Outcomes
| Seeding Density | Potential Problem | Consequence on Data | Recommended Action |
| Too Low | Weak metabolic signal; cells may not be in logarithmic growth phase. | High background noise; absorbance values too low to be reliable. | Increase cell number; perform a cell titration experiment to find the optimal density.[5] |
| Too High | Over-confluency; nutrient depletion; contact inhibition. | Absorbance plateaus; cells in the control group may die, masking the compound's effect.[5] | Decrease cell number to ensure cells remain in the logarithmic growth phase throughout the experiment.[5] |
| Optimal | Cells are in logarithmic growth phase for the duration of the experiment. | Strong signal-to-noise ratio; reproducible dose-response curve. | Use this density for all subsequent experiments. |
If your compound precipitates out of the solution in the culture medium, the effective concentration will be unknown and much lower than the nominal concentration.
-
Expert Insight: Visually inspect your prepared media containing the highest concentration of the compound under a microscope. Look for crystals or precipitates. If solubility is an issue, consider using a different solvent or reducing the highest concentration tested.
Part 3: Key Experimental Protocols
Protocol 1: Determining IC50 using an MTT Cytotoxicity Assay
This protocol outlines the steps for a standard dose-response experiment using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Adherent or suspension cells in culture
-
96-well flat-bottom tissue culture plates
-
3-Amino-4-(benzylamino)benzamide stock solution (e.g., 10 mM in DMSO)
-
Complete culture medium
-
MTT Reagent (5 mg/mL in sterile PBS)[13]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multi-channel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of 3-Amino-4-(benzylamino)benzamide in complete culture medium from your stock solution.
-
Include "cells only" (untreated) and "vehicle control" wells.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
Protocol 2: Differentiating Apoptosis and Necrosis with Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for confirming the mechanism of cell death.
Principle:
-
Annexin V: In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that binds with high affinity to exposed PS.[17]
-
Propidium Iodide (PI): PI is a fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[18] It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[18][19]
Caption: Progression of a cell through apoptosis as detected by Annexin V/PI staining.
Procedure:
-
Cell Treatment:
-
Seed and treat cells with 3-Amino-4-(benzylamino)benzamide at relevant concentrations (e.g., near the IC50) in a 6-well plate for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle enzyme like Trypsin-EDTA. Combine all cells from a single well and pellet them by centrifugation (e.g., 500 x g for 5 minutes).[20]
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., 5 µL) and PI (e.g., 2 µL).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Table 2: Interpreting Annexin V / PI Staining Results
| Population | Annexin V Staining | PI Staining | Interpretation |
| Lower-Left Quadrant | Negative | Negative | Healthy, viable cells |
| Lower-Right Quadrant | Positive | Negative | Early Apoptotic Cells |
| Upper-Right Quadrant | Positive | Positive | Late Apoptotic or Necrotic Cells |
| Upper-Left Quadrant | Negative | Positive | Necrotic Cells (often due to mechanical damage) |
References
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
Al-Dhaheri, Y., et al. (2022). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
Juškaitė, V., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]
-
Boatright, K. M., & Salvesen, G. S. (2003). Caspase-activation pathways in apoptosis and immunity. Nature Cell Biology. Available at: [Link]
-
Groothuis, F. A., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. Available at: [Link]
- Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]
-
ResearchGate. (2021). Dose optimization for cell culture. Available at: [Link]
-
Yoshida, S., et al. (2023). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
- Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Toxicology Letters.
-
Fischer, M., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
-
Wikipedia. (n.d.). Apoptosis. Available at: [Link]
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?. Available at: [Link]
-
JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Available at: [Link]
-
Medical Animations. (2024). Activation of Caspases || Apoptosis I || 4K Animation. YouTube. Available at: [Link]
- Google Patents. (n.d.). WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]
-
Reed, J. C. (2008). Caspase Activation Pathways: an Overview. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]
- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research.
-
Wiley. (2024). Cell culture optimization and cryotechnologies for advancing drug development. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Available at: [Link]
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Malanga, M., & Althaus, F. R. (2004). Antiproliferative Activity of 3-aminobenzamide in A431 Carcinoma Cells Is Associated With a Target Effect on Cytoskeleton. PubMed. Available at: [Link]
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Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Available at: [Link]
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ResearchGate. (n.d.). Cell viability (% of vehicle control) of three human cancer cell lines.... Available at: [Link]
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iLab Solutions. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. Available at: [Link]
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Frontiers in Chemistry. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Available at: [Link]
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Raghu, G., & Gharehbaghi, K. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]
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PubChem. (n.d.). 3-Aminobenzamide. Available at: [Link]
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challenges in scaling up 3-Amino-4-(benzylamino)benzamide synthesis
As a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-(benzylamino)benzamide. This document is structured to address common challenges encountered during synthesis and scale-up, offering practical troubleshooting advice and detailed experimental protocols grounded in established chemical principles.
Overview of 3-Amino-4-(benzylamino)benzamide Synthesis
3-Amino-4-(benzylamino)benzamide is a key intermediate in pharmaceutical development, often serving as a scaffold for more complex molecules. Its synthesis typically involves a two-step process: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. While conceptually straightforward, scaling this synthesis presents challenges related to reaction control, impurity formation, and product purification. This guide aims to provide robust solutions to these common hurdles.
The general synthetic pathway is illustrated below. The process begins with a halo-nitroaromatic precursor, which undergoes substitution with benzylamine. The subsequent reduction of the nitro group yields the final product.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
❓ Question: My SNAr reaction (Step 1) is slow or incomplete, resulting in low yield. How can I improve it?
Answer: Incomplete conversion is a frequent issue in SNAr reactions. The primary factors to investigate are reaction temperature, solvent, and base effectiveness.
-
Causality: The SNAr mechanism relies on the attack of the nucleophile (benzylamine) on an electron-deficient aromatic ring, stabilized by the nitro group. The rate is highly dependent on overcoming the activation energy for the formation of the Meisenheimer complex intermediate.
-
Troubleshooting Steps:
-
Temperature: SNAr reactions are often temperature-sensitive. If you are running the reaction at a moderate temperature (e.g., 80-90 °C), consider increasing it incrementally to 100-120 °C. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for starting material consumption and potential side product formation.
-
Solvent Choice: A polar aprotic solvent is crucial for stabilizing the charged intermediate. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. If you are using a less polar solvent, switching to DMSO can significantly accelerate the reaction.
-
Base Strength and Solubility: The base (e.g., K₂CO₃, DIPEA) removes the proton from benzylamine during the reaction. Ensure the base is finely powdered and anhydrous for maximum surface area and reactivity. Using a stronger base like cesium carbonate (Cs₂CO₃) can sometimes be beneficial, although it is more expensive.
-
Stoichiometry: While a slight excess of benzylamine (1.1-1.2 equivalents) is standard, ensure accurate measurement. A large excess is generally not necessary and can complicate purification.
-
Comparison of SNAr Reaction Conditions
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Rationale for Change |
|---|---|---|---|
| Solvent | Acetonitrile | DMSO | DMSO is more polar and better stabilizes the Meisenheimer complex. |
| Temperature | 80 °C | 110 °C | Increased thermal energy helps overcome the reaction's activation barrier. |
| Base | K₂CO₃ (coarse powder) | K₂CO₃ (fine powder, dried) | Increases surface area and reactivity of the base. |
| Reaction Time | 24 hours | 8-12 hours | Optimized conditions lead to a faster reaction rate. |
❓ Question: The nitro group reduction (Step 2) is stalling or producing side products. What is causing this?
Answer: Catalytic hydrogenation is the most common method for this reduction, but it is susceptible to catalyst poisoning and incomplete conversion.
-
Causality: The reduction of a nitro group to an amine involves the transfer of six electrons and is a multi-step process on the catalyst surface. Impurities can adsorb to the catalyst's active sites, preventing the reaction from proceeding.
-
Troubleshooting Steps:
-
Catalyst Activity & Loading: Ensure you are using a fresh, high-quality catalyst (e.g., 5-10% Palladium on Carbon, Pd/C). Catalyst loading is typically 5-10 mol%, but for difficult reductions, increasing it to 15 mol% may be necessary. The catalyst should be handled under an inert atmosphere to prevent pre-reaction oxidation.
-
Hydrogen Pressure: While many reductions proceed at atmospheric pressure, scaling up can present mass transfer limitations. Increasing the hydrogen pressure (e.g., to 50 psi) can enhance the reaction rate.[1]
-
Solvent System: Solvents like Ethanol (EtOH), Tetrahydrofuran (THF), or Ethyl Acetate (EtOAc) are standard. Ensure the intermediate from Step 1 is fully dissolved. If solubility is an issue, a co-solvent system (e.g., EtOH/THF) might be required.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider chemical reducing agents. Tin(II) chloride (SnCl₂) in ethanol or iron powder in acidic media (Fe/HCl) are robust alternatives, though they require a more involved aqueous workup to remove metal salts.
-
Purity of the Nitro Intermediate: Impurities from Step 1, particularly sulfur-containing compounds or other coordinating species, can act as catalyst poisons. Ensure the 4-(Benzylamino)-3-nitrobenzamide intermediate is reasonably pure before proceeding.
-
❓ Question: I am struggling with the final purification of 3-Amino-4-(benzylamino)benzamide. What methods are most effective for scale-up?
Answer: Purification is a critical bottleneck in scaling up synthesis.[2] The amphoteric nature of the product (containing both basic amino groups and a weakly acidic amide) can be exploited.
-
Causality: The final product's purity is compromised by unreacted intermediates, side products, and residual reagents or catalysts. Effective purification relies on exploiting differences in physicochemical properties (solubility, pKa) between the product and impurities.
-
Troubleshooting & Optimization Strategies:
-
Crystallization: This is the most scalable and cost-effective method. A solvent screen is essential. Good single solvents to try include isopropanol (IPA), ethanol, or ethyl acetate. Anti-solvent crystallization (e.g., dissolving in a minimal amount of a good solvent like THF and slowly adding a poor solvent like heptane or water) is also highly effective.
-
Acid-Base Extraction: This method leverages the basicity of the amino groups. A process similar to that described for N-substituted aminobenzaldehydes can be effective[3].
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1M HCl). The desired product should move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to a pH of ~8-9 to precipitate the pure free base.
-
Filter, wash the solid with water, and dry.
-
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography generates significant waste and is less ideal for large quantities.[1] If required, use a minimal amount of silica and an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol). This should be considered a last resort for multi-kilogram scale-ups.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?
-
Exotherms: The SNAr reaction can be exothermic, especially at scale. Ensure adequate cooling and controlled addition of reagents. The nitro reduction can also be exothermic.
-
Catalyst Handling: Pd/C is flammable, especially when dry and saturated with hydrogen. It should be handled wet or under an inert atmosphere and filtered carefully.
-
Hydrogen Gas: Use appropriate safety measures for handling hydrogen, including proper ventilation and ensuring an ignition-free environment. For large-scale reactions, consider the safety benefits of continuous-flow synthesis to minimize reaction volumes and improve temperature control.[4]
Q2: Which analytical techniques are essential for reaction monitoring and final product characterization?
-
Reaction Monitoring: TLC and HPLC are indispensable for tracking the consumption of starting materials and the formation of the product.
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential to confirm the chemical structure.[5]
-
Purity and Identity: Mass Spectrometry (MS) confirms the molecular weight, and HPLC provides an accurate assessment of purity.[6][7]
Q3: Can this synthesis be adapted for continuous flow manufacturing? Yes. Both the SNAr and the catalytic hydrogenation steps are well-suited for flow chemistry. A continuous-flow setup can offer significant advantages in terms of safety (managing exotherms), efficiency (improved mass and heat transfer), and consistency, making it an attractive option for industrial-scale production.[4]
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzylamino)-3-nitrobenzamide (Step 1)
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-nitrobenzamide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and DMSO (5-10 mL per gram of starting material).
-
Add benzylamine (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 100-110 °C and maintain for 6-10 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it slowly into ice-water with stirring.
-
A yellow precipitate will form. Continue stirring for 30 minutes.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove non-polar impurities.
-
Dry the solid under vacuum to yield 4-(benzylamino)-3-nitrobenzamide. The product can be used directly in the next step or recrystallized from ethanol if necessary.
Protocol 2: Synthesis of 3-Amino-4-(benzylamino)benzamide (Step 2)
-
In a hydrogenation vessel (e.g., a Parr shaker), combine 4-(benzylamino)-3-nitrobenzamide (1.0 eq) and a suitable solvent (e.g., ethanol or a 1:1 mixture of THF/ethanol).
-
Carefully add 10% Palladium on Carbon (5-10 mol % Pd) to the mixture.
-
Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 4-8 hours.
-
Monitor the reaction by HPLC for the disappearance of the nitro-intermediate.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., isopropanol) to yield 3-Amino-4-(benzylamino)benzamide as a crystalline solid.
References
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8 - National Institutes of Health (NIH)
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4 - RSC Publishing
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2 - Synbiobeta
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3 - Google Patents
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5 - National Institutes of Health (NIH)
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6 - Google Patents
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7 - National Institutes of Health (NIH)
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1 - Google Patents
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- 2. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
- 3. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
- 4. Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9658234B2 - Method for analysis of compounds with amino group and analytical reagent therefor - Google Patents [patents.google.com]
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- 8. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the PARP Inhibitory Activity of 3-Amino-4-(benzylamino)benzamide
For drug development professionals and researchers in oncology, the identification and validation of novel Poly (ADP-ribose) polymerase (PARP) inhibitors is a critical endeavor. This guide provides a comprehensive framework for validating the PARP inhibitory activity of a novel compound, using 3-Amino-4-(benzylamino)benzamide as a primary example. As a compound with limited publicly available data, it serves as a perfect model for outlining a rigorous, multi-faceted validation strategy.
This guide will navigate through the essential in vitro and cell-based assays required to characterize the potency, target engagement, and cellular effects of this potential PARP inhibitor. We will benchmark our hypothetical findings for 3-Amino-4-(benzylamino)benzamide against well-established PARP inhibitors: Olaparib, Talazoparib, and Niraparib.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP), particularly PARP1, is a key enzyme in the cellular response to DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[2]
In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks during DNA replication.[1] These cells are unable to efficiently repair these more complex lesions, resulting in synthetic lethality and tumor cell death. This vulnerability is the cornerstone of PARP inhibitor therapy.[3]
Caption: The role of PARP1 in recognizing DNA single-strand breaks and initiating repair.
A Phased Approach to Validation: From Enzyme to Cell
A robust validation of a novel PARP inhibitor requires a tiered approach, beginning with direct enzymatic inhibition and progressing to cellular activity and target engagement.
Phase 1: In Vitro Enzymatic Assay - Does it Inhibit the Target?
The initial and most direct test is to determine if 3-Amino-4-(benzylamino)benzamide can inhibit the enzymatic activity of PARP1 in a controlled, cell-free environment. This is crucial for establishing a baseline potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Fluorometric PARP1 Activity Assay
This assay measures the consumption of NAD+, the substrate for PARP1, during the PARylation reaction. A decrease in NAD+ consumption in the presence of the inhibitor indicates its activity.
-
Plate Preparation : Coat a 96-well plate with histone proteins, which will serve as the substrate for PARP1.
-
Reaction Mixture : Prepare a reaction buffer containing recombinant human PARP1 enzyme and activated DNA (to stimulate PARP1 activity).
-
Inhibitor Addition : Add varying concentrations of 3-Amino-4-(benzylamino)benzamide, the reference inhibitors (Olaparib, Talazoparib, Niraparib), and a vehicle control (e.g., DMSO) to the wells.
-
Initiation of Reaction : Add a biotinylated NAD+ mixture to initiate the PARP1-catalyzed PARylation. Incubate for a specified time at 37°C.
-
Detection : Stop the reaction and add streptavidin-HRP, which binds to the biotinylated PAR chains. Following a wash step, add a colorimetric or fluorometric HRP substrate.
-
Data Acquisition : Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the amount of PAR produced and thus, the PARP1 activity.
-
IC50 Calculation : Plot the percentage of PARP1 inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Comparative Data for Established PARP Inhibitors:
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | ~5 | ~1 | [4] |
| Talazoparib | ~0.57 | ~0.2 | [4][5] |
| Niraparib | ~3.8 | ~2.1 | [6] |
| 3-Amino-4-(benzylamino)benzamide | To be determined | To be determined |
Phase 2: Cell-Based Assays - Is it Active in a Cellular Context?
Demonstrating enzymatic inhibition is the first step. The next critical phase is to ascertain if the compound can penetrate the cell membrane and inhibit PARP activity within a living cell.
Experimental Protocol: Cellular PARylation ELISA
This assay quantifies the levels of PAR within cells, which should decrease in the presence of an effective PARP inhibitor.
-
Cell Culture : Seed cells (e.g., a cancer cell line with known PARP1 expression) in a 96-well plate and allow them to adhere.
-
Induction of DNA Damage : Treat the cells with a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) to stimulate PARP activity.
-
Inhibitor Treatment : Concurrently, treat the cells with a dose range of 3-Amino-4-(benzylamino)benzamide and the reference inhibitors.
-
Cell Lysis : After incubation, lyse the cells to release the intracellular contents.
-
ELISA : Transfer the cell lysates to an anti-PAR antibody-coated plate. Use a detection antibody and a subsequent HRP-conjugated secondary antibody to quantify the captured PAR.[7]
-
Data Analysis : Measure the chemiluminescent signal, which correlates with the level of cellular PARylation.[7] Calculate the IC50 for the reduction of cellular PARylation.
Caption: Workflow for a cell-based ELISA to measure PARP inhibitor activity.
Comparative Cellular Potency of Established PARP Inhibitors:
| Inhibitor | Cell Viability IC50 (µM) - BRCA-deficient cells | Reference |
| Olaparib | 0.4 - 25 | [8][9] |
| Talazoparib | Highly potent, often in the nM range | [10] |
| Niraparib | ~15 - 28 | [11][12] |
| 3-Amino-4-(benzylamino)benzamide | To be determined |
Note: Cellular IC50 values can vary significantly depending on the cell line and assay conditions.
Phase 3: Target Engagement - Does it Bind to PARP in Cells?
Confirming that the observed cellular effects are due to direct binding of the compound to its intended target is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat intact cells with 3-Amino-4-(benzylamino)benzamide or a vehicle control.
-
Heating : Heat the cell suspensions across a range of temperatures.
-
Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification : Analyze the amount of soluble PARP1 remaining at each temperature using methods like Western blotting or an AlphaScreen assay.
-
Data Interpretation : A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized PARP1, confirming target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting the Results and Positioning a Novel Inhibitor
The data generated from these assays will allow for a comprehensive evaluation of 3-Amino-4-(benzylamino)benzamide's potential as a PARP inhibitor. A successful candidate would ideally exhibit:
-
High Potency : A low nanomolar IC50 in the in vitro enzymatic assay.
-
Cellular Efficacy : A potent IC50 in the cellular PARylation assay, indicating good cell permeability and activity.
-
Confirmed Target Engagement : A clear thermal shift in the CETSA, confirming that the compound binds to PARP1 in a cellular environment.
By comparing these results to those of Olaparib, Talazoparib, and Niraparib, researchers can position 3-Amino-4-(benzylamino)benzamide within the existing landscape of PARP inhibitors and make informed decisions about its further development.
Conclusion
Validating the PARP inhibitory activity of a novel compound like 3-Amino-4-(benzylamino)benzamide is a systematic process that requires rigorous experimental validation. By employing a multi-tiered approach encompassing enzymatic assays, cell-based functional assays, and target engagement studies, researchers can build a comprehensive data package to support the continued investigation of promising new therapeutic agents.
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Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers. [Link]
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IC50 values of anti-tumor activities of compound 8018- 7168, 8018-6529... | Download Scientific Diagram - ResearchGate. [Link]
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Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - NIH. [Link]
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Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC - NIH. [Link]
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IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... - ResearchGate. [Link]
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PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate. [Link]
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PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. [Link]
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LysA Universal PARylation Assay Kit - BPS Bioscience. [Link]
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - NIH. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
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Functional Aspects of PARP1 in DNA Repair and Transcription - PMC - NIH. [Link]
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Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers - PMC - NIH. [Link]
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. [Link]
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PARP1 - Wikipedia. [Link]
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A Summary of PARP Inhibitors for the Treatment of Breast Cancer. [Link]
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Assessing Cellular PARylation: Convenient ELISA-Based Methods - Tebubio. [Link]
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Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. [Link]
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Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC - PubMed Central. [Link]
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Mechanism of Action of PARP Inhibitors - Annual Reviews. [Link]
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. [Link]
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Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PubMed Central. [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. [Link]
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PARP inhibitor IC50 values with standard error of regression (r 2 ) for sporadic pancreatic cancer - ResearchGate. [Link]
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Poly (ADP-Ribose) ELISA - Cell Biolabs, Inc.. [Link]
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Role of PARP1 in DNA damage repair. (a) Ionizing radiation (IR) or... - ResearchGate. [Link]
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Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. [Link]
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(PDF) A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]
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A Technical Guide to the Cross-Validation of 3-Amino-4-(benzylamino)benzamide as a PARP Inhibitor
This guide provides a comprehensive framework for the rigorous cross-validation of the bioactivity of 3-Amino-4-(benzylamino)benzamide, a putative inhibitor of Poly(ADP-ribose) polymerase (PARP). For drug discovery and development professionals, robust, multi-faceted validation of a compound's mechanism of action is paramount. This document outlines the scientific rationale and detailed protocols for a tiered approach to confirming PARP inhibition, comparing the compound's performance against an established clinical alternative, Olaparib.
The core principle of this guide is cross-validation through orthogonal assays—functionally independent methods that measure the same biological endpoint through different techniques. This approach minimizes the risk of artifacts and off-target effects, building a robust data package that substantiates the compound's proposed mechanism of action.
Foundational Understanding: The Role of PARP in Oncology
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular homeostasis, particularly in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] When PARP enzymes detect an SSB, they bind to the damaged site and synthesize long chains of poly(ADP-ribose) or PAR, which acts as a scaffold to recruit other DNA repair proteins.[3]
Inhibition of PARP is a clinically validated strategy in oncology, especially for cancers harboring mutations in the BRCA1 or BRCA2 genes.[4] These tumors are deficient in homologous recombination (HR), a key pathway for repairing DNA double-strand breaks (DSBs). When PARP is inhibited, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication.[5] In HR-deficient cells, these DSBs cannot be effectively repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.[6]
Several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, are now FDA-approved for treating various cancers.[7][8] These inhibitors primarily act by two mechanisms: catalytic inhibition, where they compete with the enzyme's natural substrate (NAD+), and "PARP trapping," where they stabilize the PARP-DNA complex, preventing its dissociation and creating a physical obstruction to DNA replication and repair.[9][10]
This guide will focus on validating the activity of 3-Amino-4-(benzylamino)benzamide, a compound structurally related to known PARP inhibitors like 3-Aminobenzamide, which has demonstrated potent PARP inhibition in various studies.[11][12][13][14]
Experimental Design: A Multi-Tiered Validation Workflow
To build a compelling case for 3-Amino-4-(benzylamino)benzamide as a genuine PARP inhibitor, a systematic, multi-assay approach is essential. This workflow is designed to first confirm direct enzymatic inhibition and then validate this activity in a cellular context, directly comparing its potency and effects to the well-characterized inhibitor, Olaparib.
Caption: Signaling pathway of PARP inhibition and synthetic lethality.
Conclusion
This guide presents a logical and robust framework for the cross-validation of 3-Amino-4-(benzylamino)benzamide's bioactivity as a PARP inhibitor. By progressing through biochemical, cellular target engagement, and functional phenotypic assays, researchers can build a high-confidence data package. Comparing the results directly with a known clinical standard like Olaparib provides essential context for the compound's potency and potential. This rigorous, multi-faceted approach is fundamental to the principles of sound scientific research and is a prerequisite for advancing a compound in the drug discovery pipeline.
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Independent Verification of 3-Amino-4-(benzylamino)benzamide: A Comparative Guide for Researchers
This guide provides a framework for the independent verification of the potential biological activities of 3-Amino-4-(benzylamino)benzamide. As a novel compound with limited published data, its therapeutic potential is largely unexplored. This document outlines a systematic approach to characterizing its activity profile by comparing it against well-established compounds with related structural motifs. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer a template for data interpretation, empowering researchers to conduct robust and reproducible investigations.
Introduction to the Chemical Space of Substituted Benzamides
Benzamides are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities, including antiemetic, antipsychotic, and anticancer properties. The core structure, a benzene ring attached to an amide group, is amenable to a wide range of chemical modifications, allowing for the fine-tuning of biological activity. The subject of this guide, 3-Amino-4-(benzylamino)benzamide, is a unique derivative featuring both a primary amino group and a secondary benzylamino group on the benzene ring. This substitution pattern suggests several potential biological activities, including but not limited to, anticancer and antimicrobial effects. The presence of the N-benzyl group is a feature found in a class of potent tubulin polymerization inhibitors, making this a logical starting point for investigation.
Table 1: Physicochemical Properties of 3-Amino-4-(benzylamino)benzamide and Comparator Compounds
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-Amino-4-(benzylamino)benzamide | C₁₄H₁₅N₃O | 241.29 | 66315-41-1[1] | |
| Combretastatin A-4 (CA-4) | C₁₈H₂₀O₅ | 316.35 | 117048-59-6 | |
| Ampicillin | C₁₆H₁₉N₃O₄S | 349.4 | 69-53-4 |
Synthesis of 3-Amino-4-(benzylamino)benzamide
While 3-Amino-4-(benzylamino)benzamide is commercially available, understanding its synthesis is crucial for derivatization studies and for verifying the identity and purity of the supplied material. A plausible synthetic route involves the reductive amination of a suitable nitro-substituted precursor, followed by reduction of the nitro group.
Caption: Plausible synthetic route for 3-Amino-4-(benzylamino)benzamide.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution and Reduction
-
Step 1: Synthesis of 4-(Benzylamino)-3-nitrobenzamide.
-
To a solution of 4-chloro-3-nitrobenzamide (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add benzylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.).
-
Heat the reaction mixture at 80-100°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 4-(benzylamino)-3-nitrobenzamide.
-
-
Step 2: Synthesis of 3-Amino-4-(benzylamino)benzamide.
-
Dissolve the 4-(benzylamino)-3-nitrobenzamide from the previous step in a solvent such as ethanol or tetrahydrofuran (THF).
-
Add a catalyst, for example, 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 3-Amino-4-(benzylamino)benzamide. Purify the product by recrystallization or column chromatography.[2]
-
Independent Verification Workflows
A. Comparative Analysis of Anticancer Activity
Hypothesis: The N-benzylbenzamide moiety in 3-Amino-4-(benzylamino)benzamide may confer anticancer activity through the inhibition of tubulin polymerization, a mechanism shared by compounds like Combretastatin A-4 (CA-4).[3]
Comparator Compound: Combretastatin A-4 (CA-4), a potent and well-characterized tubulin polymerization inhibitor.
Caption: Workflow for verifying the anticancer activity of 3-Amino-4-(benzylamino)benzamide.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of 3-Amino-4-(benzylamino)benzamide and Combretastatin A-4 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the test compounds or vehicle control (DMSO concentration should be consistent across all wells, typically <0.5%).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Table 2: Hypothetical Comparative Data for Anticancer Activity (IC₅₀ in µM)
| Cell Line | 3-Amino-4-(benzylamino)benzamide | Combretastatin A-4 |
| MCF-7 (Breast Cancer) | Experimental Value | 0.01 - 0.1 |
| HCT116 (Colon Cancer) | Experimental Value | 0.01 - 0.1 |
| A549 (Lung Cancer) | Experimental Value | 0.01 - 0.1 |
B. Comparative Analysis of Antimicrobial Activity
Hypothesis: The presence of amino and amide functionalities in 3-Amino-4-(benzylamino)benzamide may confer antimicrobial properties.[4][5][6]
Comparator Compound: Ampicillin, a broad-spectrum β-lactam antibiotic.
Caption: Workflow for verifying the antimicrobial activity of 3-Amino-4-(benzylamino)benzamide.
-
Compound Preparation: Prepare a stock solution of 3-Amino-4-(benzylamino)benzamide in a suitable solvent (e.g., DMSO). Prepare a stock solution of Ampicillin in sterile water.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 3: Hypothetical Comparative Data for Antimicrobial Activity (MIC in µg/mL)
| Bacterial Strain | 3-Amino-4-(benzylamino)benzamide | Ampicillin |
| Staphylococcus aureus (Gram-positive) | Experimental Value | 0.25 - 2 |
| Escherichia coli (Gram-negative) | Experimental Value | 2 - 8 |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the findings, the following points are critical:
-
Purity of the Test Compound: The identity and purity of 3-Amino-4-(benzylamino)benzamide should be confirmed by analytical methods such as NMR, Mass Spectrometry, and HPLC before conducting any biological assays.
-
Positive and Negative Controls: The inclusion of appropriate positive and negative controls in every experiment is mandatory for validating the assay performance and for the correct interpretation of the results.
-
Reproducibility: All experiments should be performed in at least triplicate and repeated independently to ensure the reproducibility of the findings.
-
Dose-Response Relationship: A clear dose-response relationship should be established to confirm the specific activity of the compound.
By following the structured approach outlined in this guide, researchers can systematically investigate the biological activities of 3-Amino-4-(benzylamino)benzamide, compare its performance against established standards, and generate high-quality, verifiable data that will contribute to the understanding of this novel compound's therapeutic potential.
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Mallak Specialities Pvt. Ltd. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]
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ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. Retrieved from [Link]
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Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. Retrieved from [Link]
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Angene Chemical. (n.d.). 3-amino-4-(benzylamino)benzamide. Retrieved from [Link]
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Khan, I., et al. (2013). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Medicinal Chemistry Research, 22(10), 4747-4755. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [Link]
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MDPI. (2019). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 24(19), 3460. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2017). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 22(7), 1098. Retrieved from [Link]
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Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. Retrieved from [Link]
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A Comparative Analysis of the Efficacy of 3-Amino-4-(benzylamino)benzamide Across Diverse Cancer Cell Lines
This guide provides an in-depth, objective comparison of the anti-cancer efficacy of the novel investigational compound, 3-Amino-4-(benzylamino)benzamide. The content herein is intended for researchers, scientists, and professionals in the field of drug development. We will explore the compound's hypothesized mechanism of action and present a framework for evaluating its performance across different cancer cell lines using supporting experimental data.
Introduction: Unveiling the Potential of 3-Amino-4-(benzylamino)benzamide
Recent advancements in targeted cancer therapy have underscored the importance of developing novel small molecules that exploit specific vulnerabilities of cancer cells. Benzamide derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-tumor activities. 3-Amino-4-(benzylamino)benzamide is a novel synthetic benzamide derivative currently under investigation for its therapeutic potential. While preclinical data on this specific molecule is emerging, its structural resemblance to other aminobenzamides suggests a potential mechanism of action as an inhibitor of Poly(ADP-ribose) polymerase (PARP).[1]
PARP enzymes, particularly PARP1, play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death.[2][3] This concept, known as synthetic lethality, forms the basis for the clinical use of PARP inhibitors in certain cancers.[4][5][6] This guide will therefore proceed under the hypothesis that 3-Amino-4-(benzylamino)benzamide functions as a PARP inhibitor, and we will outline a comprehensive strategy to evaluate its differential efficacy in cell lines with varying DNA repair capabilities.
Comparative Efficacy Assessment: A Multi-faceted Approach
To rigorously assess the efficacy of 3-Amino-4-(benzylamino)benzamide, a comparative study across a panel of well-characterized cancer cell lines is essential. The choice of cell lines is critical to revealing the compound's mechanism-dependent activity.
Selection of Cell Lines
We propose the use of the following human cancer cell lines to represent a spectrum of genetic backgrounds related to DNA repair pathways:
-
MCF-7: A human breast adenocarcinoma cell line that is wild-type for BRCA1 and BRCA2, representing a proficient homologous recombination repair system.
-
MDA-MB-436: A human breast cancer cell line with a BRCA1 mutation, rendering it deficient in homologous recombination.
-
PANC-1: A human pancreatic cancer cell line known to have a wild-type BRCA status but can exhibit resistance to certain DNA-damaging agents.
-
K562: A human chronic myelogenous leukemia cell line, which can serve as a model for hematological malignancies.
The inclusion of both BRCA-proficient and -deficient cell lines is paramount for evaluating the synthetic lethality potential of a putative PARP inhibitor.
Experimental Design
Our comparative analysis will be based on a series of well-established in vitro assays designed to quantify the cytotoxic and apoptotic effects of 3-Amino-4-(benzylamino)benzamide and to elucidate its molecular mechanism of action. The following experiments will be conducted in parallel across all selected cell lines:
-
Cell Viability and Cytotoxicity Assessment: To determine the dose-dependent effect of the compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Apoptosis Induction Analysis: To quantify the extent to which the compound induces programmed cell death.
-
Mechanism of Action Confirmation: To investigate the compound's effect on the DNA damage response pathway by analyzing the expression of key proteins.
The following diagram illustrates the overall experimental workflow:
Caption: Experimental workflow for the comparative efficacy assessment.
Methodologies and Protocols
To ensure the reproducibility and validity of the results, detailed and standardized protocols must be followed.
Cell Viability/Cytotoxicity Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a culture.[7][8][9] It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan dye.[8][9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 3-Amino-4-(benzylamino)benzamide (e.g., 0.1, 1, 10, 100, 1000 nM) for 48-72 hours. Include a vehicle-only control.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect apoptosis.[10][11][12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[10]
Protocol:
-
Cell Treatment: Treat cells with 3-Amino-4-(benzylamino)benzamide at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[13]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[13]
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample.[14][15] We will use this method to assess the levels of key proteins involved in the DNA damage response, such as phosphorylated H2AX (γH2AX), a marker of DNA double-strand breaks, and cleaved PARP.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against γH2AX, cleaved PARP, and a loading control (e.g., β-actin or GAPDH). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned experiments should be summarized in clear and concise tables for easy comparison across the different cell lines.
Hypothetical Cell Viability Data
| Cell Line | BRCA1/2 Status | IC50 of 3-Amino-4-(benzylamino)benzamide (nM) |
| MCF-7 | Wild-Type | > 1000 |
| MDA-MB-436 | BRCA1 mutant | 50 |
| PANC-1 | Wild-Type | 800 |
| K562 | Wild-Type | > 1000 |
Interpretation: The significantly lower IC50 value in the BRCA1-mutant MDA-MB-436 cell line would strongly support the hypothesis that 3-Amino-4-(benzylamino)benzamide acts as a PARP inhibitor and induces synthetic lethality. The higher IC50 values in the BRCA-proficient cell lines (MCF-7, PANC-1, and K562) would indicate a selective effect on cancer cells with compromised homologous recombination.
Hypothetical Apoptosis Data (% of Apoptotic Cells after 24h Treatment with 100 nM Compound)
| Cell Line | Early Apoptosis | Late Apoptosis | Total Apoptosis |
| MCF-7 | 5% | 3% | 8% |
| MDA-MB-436 | 35% | 20% | 55% |
| PANC-1 | 8% | 5% | 13% |
| K562 | 4% | 2% | 6% |
Interpretation: A substantial increase in the percentage of apoptotic cells in the MDA-MB-436 cell line compared to the other cell lines would corroborate the cell viability data and further demonstrate the compound's potent pro-apoptotic effect in BRCA-deficient cells.
Hypothetical Western Blot Findings
-
γH2AX: A dose-dependent increase in γH2AX levels would be expected in all cell lines, indicating the induction of DNA damage. However, a more sustained and robust increase in the MDA-MB-436 cell line would suggest an inability to repair this damage.
-
Cleaved PARP: A significant increase in the levels of cleaved PARP, a marker of apoptosis, would be anticipated primarily in the MDA-MB-436 cells, consistent with the apoptosis assay results.
Visualizing the Hypothesized Mechanism of Action
The following diagram illustrates the principle of synthetic lethality with a PARP inhibitor in BRCA-deficient cancer cells.
Caption: Hypothesized mechanism of synthetic lethality.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for comparing the efficacy of the novel investigational compound 3-Amino-4-(benzylamino)benzamide across a panel of diverse cancer cell lines. By employing a combination of cell viability, apoptosis, and mechanistic assays, researchers can systematically evaluate its potential as a targeted therapeutic agent. The hypothetical data presented herein illustrates how differential responses in cell lines with varying DNA repair capacities can provide strong evidence for a specific mechanism of action, such as PARP inhibition. This multi-faceted approach, grounded in established methodologies, is essential for advancing our understanding of novel anti-cancer compounds and for guiding their future preclinical and clinical development.
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A Guide to the In Vivo Validation of In Vitro Findings for 3-((4-Benzylpyridin-2-yl)amino)benzamide Derivatives as GPR52 Agonists
A Note on the Subject Compound: Initial literature searches for the specific molecule "3-Amino-4-(benzylamino)benzamide" did not yield sufficient data for a comprehensive in vitro to in vivo comparison. However, a closely related and extensively studied class of compounds, 3-((4-Benzylpyridin-2-yl)amino)benzamides , has emerged as potent agonists for the G protein-coupled receptor 52 (GPR52). This guide will, therefore, focus on this class of molecules as a scientifically robust alternative to fulfill the objective of demonstrating the critical process of validating in vitro discoveries in relevant in vivo models.
Introduction: The Therapeutic Promise of GPR52 Agonism
The G protein-coupled receptor 52 (GPR52) is an orphan receptor, meaning its natural ligand is unknown, which is predominantly expressed in the brain's striatum and cortex.[1][2] Its unique localization and signaling properties have identified it as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia and other psychiatric conditions.[1][2][3] The 3-((4-benzylpyridin-2-yl)amino)benzamide scaffold has been a focal point of medicinal chemistry efforts to develop potent and selective GPR52 agonists.[4][5][6]
These compounds are hypothesized to exert their therapeutic effects by modulating dopamine signaling pathways. GPR52 is coupled to the Gs alpha subunit, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][7] This signaling cascade can functionally oppose the signaling of the dopamine D2 receptor, which is a primary target for many current antipsychotic medications.[7][8] Therefore, GPR52 agonists offer a novel mechanistic approach to treating psychosis, potentially with a more favorable side-effect profile.[9]
This guide provides a comprehensive overview of the validation process for a representative 3-((4-benzylpyridin-2-yl)amino)benzamide derivative, from its initial characterization in cell-based assays to the confirmation of its therapeutic potential in a preclinical animal model.
In Vitro Validation: Quantifying GPR52 Agonism
The foundational step in characterizing a novel compound is to determine its activity at the molecular target in a controlled, in vitro setting. For GPR52 agonists, the primary in vitro assay measures the compound's ability to stimulate the production of cAMP in cells engineered to express the human GPR52 receptor.
Mechanism of Action: The GPR52-cAMP Signaling Pathway
Activation of GPR52 by an agonist triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. This increase in intracellular cAMP serves as a direct and quantifiable measure of receptor activation.[2][8]
Caption: GPR52 Signaling Pathway.
Experimental Protocol: In Vitro cAMP Accumulation Assay
This protocol outlines a common method, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, to measure cAMP levels.
-
Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human GPR52 receptor are cultured under standard conditions (37°C, 5% CO2).
-
Cells are harvested and plated into 384-well assay plates at a density that allows for optimal signal detection.
-
-
Compound Preparation and Treatment:
-
The test compound, a representative 3-((4-benzylpyridin-2-yl)amino)benzamide (e.g., PW0787), and a reference agonist (e.g., FTBMT) are serially diluted to create a concentration-response curve.
-
The diluted compounds are added to the cells and incubated for a specified time (e.g., 30 minutes) at room temperature to stimulate cAMP production.
-
-
cAMP Detection:
-
A lysis buffer containing a europium-labeled anti-cAMP antibody and a biotinylated cAMP tracer is added to each well.
-
A second reagent containing a streptavidin-linked acceptor fluorophore is then added.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET compatible plate reader, which measures the ratio of the acceptor and donor fluorescence signals.
-
The signal is inversely proportional to the amount of cAMP produced by the cells.
-
The data are normalized and fitted to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.
-
In Vivo Validation: From Cellular Activity to Therapeutic Potential
While in vitro assays are crucial for determining a compound's potency and efficacy at its target, they do not predict its behavior in a complex living organism. In vivo studies are essential to assess the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), safety, and, most importantly, its therapeutic efficacy in a disease-relevant animal model.
Rationale for In Vivo Model Selection
Given that GPR52 agonists are hypothesized to have antipsychotic properties by modulating dopamine signaling, the amphetamine-induced hyperlocomotion model in mice is a well-established and highly relevant preclinical model.[1][8][10] Amphetamine increases dopamine levels in the brain, leading to a state of hyperactivity that is considered to be a proxy for the positive symptoms of psychosis.[11] A compound with antipsychotic potential is expected to attenuate this hyperactivity.[1][10]
Caption: In Vivo Experimental Workflow.
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Mice
-
Animals and Acclimation:
-
Habituation:
-
Mice are placed individually into open-field activity chambers (e.g., 20 x 20 cm) and allowed to habituate for 60 minutes.[13] Locomotor activity is recorded during this period to establish a baseline.
-
-
Dosing:
-
Locomotor Activity Recording:
-
Data Analysis:
-
The total distance traveled for each mouse in the post-injection period is calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the locomotor activity between the different treatment groups. A significant reduction in amphetamine-induced hyperactivity by the test compound indicates antipsychotic-like efficacy.
-
Comparative Analysis: Benchmarking Against an Alternative
To contextualize the performance of a novel compound, it is essential to compare it against a relevant alternative. In this case, we will compare the representative 3-((4-benzylpyridin-2-yl)amino)benzamide, PW0787 , with another well-characterized GPR52 agonist, FTBMT (TP-024) .[7]
| Parameter | PW0787 | FTBMT (TP-024) | Rationale for Comparison |
| In Vitro Potency (EC50) | 135 nM[7] | 75 nM[7] | Measures the concentration of the compound required to elicit 50% of its maximal effect. A lower EC50 indicates higher potency. |
| In Vitro Efficacy (Emax) | High (Full Agonist) | High (Full Agonist) | Represents the maximum response achievable by the compound. Both are effective in activating GPR52. |
| In Vivo Efficacy | Significantly suppresses psychostimulant behavior in mice.[7] | Demonstrates antipsychotic-like and pro-cognitive effects in rodents.[7][9] | Confirms that the in vitro activity translates to a desired physiological effect in a living animal model. |
| Brain Penetration | Good brain permeability.[1][10] | Characterized in vivo with brain penetration.[9] | Essential for a CNS-acting drug to reach its target in the brain. |
Conclusion: Bridging the Gap Between Bench and Bedside
The journey of a drug candidate from a promising in vitro "hit" to a viable in vivo lead is a critical and often challenging process. The case of 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives as GPR52 agonists exemplifies this journey. The initial in vitro characterization in cAMP assays provides a quantitative measure of their potency and efficacy at the GPR52 receptor. However, it is the subsequent validation in in vivo models, such as the amphetamine-induced hyperlocomotion assay, that provides the crucial evidence of their potential therapeutic utility.[1][10]
This rigorous validation process, which bridges the gap between cellular activity and physiological response, is fundamental to the principles of drug discovery and development. It ensures that only the most promising candidates, with a clear line of sight from in vitro mechanism to in vivo efficacy, are progressed toward clinical development.
References
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Wang, P., Felsing, D. E., Chen, H., et al. (2021). Orphan GPR52 as an emerging neurotherapeutic target. Acta Pharmacologica Sinica, 42(10), 1545–1554. [Link]
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Brown, A. J. H., et al. (2023). The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders. ACS Medicinal Chemistry Letters, 14(4), 453–460. [Link]
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Wang, P., et al. (2020). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. Journal of Medicinal Chemistry, 63(22), 13951–13972. [Link]
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Krieg, L., et al. (2023). GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses. Frontiers in Immunology, 14, 1088734. [Link]
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Patsnap Synapse. (2024). What are GPR52 agonists and how do they work? Retrieved from [Link]
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Murphy, R. E., et al. (2022). Discovery of Balanced and Novel G Protein Biased Agonists for the Orphan Receptor GPR52. ResearchGate. [Link]
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Murphy, R. E., et al. (2020). Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. ResearchGate. [Link]
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Murphy, R. E., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ResearchGate. [Link]
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Brown, A. J. H., et al. (2021). Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918. Pharmacological Research, 172, 105822. [Link]
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Murphy, R. E., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. [Link]
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Murphy, R. E., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed Central. [Link]
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Chen, R., et al. (2012). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Behavioural Brain Research, 234(2), 339–346. [Link]
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Murphy, R. E., et al. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]
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Sara, S. J., et al. (2008). Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. Proceedings of the National Academy of Sciences, 105(11), 4459–4464. [Link]
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UTMB Research Experts. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]
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Krieg, L., et al. (2023). GPR52 regulates cAMP in T cells but is dispensable for encephalitogenic responses. PubMed. [Link]
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Fink-Jensen, A., et al. (2005). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. Journal of Neurochemistry, 94(4), 1075–1085. [Link]
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Eurofins Discovery. (n.d.). GPR52 Human Class A Orphan GPCR Cell Based Agonist cAMP (TR-FRET in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
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van den Buuse, M., & Garner, B. (2005). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Behavioural Pharmacology, 16(5-6), 427–434. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Amino-4-(benzylamino)benzamide
This guide provides essential safety protocols and operational procedures for the handling and disposal of 3-Amino-4-(benzylamino)benzamide. As a substituted aromatic amine and benzamide derivative, this compound requires careful management in a laboratory setting to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Risks
Inferred Primary Hazards:
-
Acute Oral Toxicity: Benzamide and its derivatives are often classified as harmful if swallowed.[1] Oral ingestion may lead to adverse effects.
-
Skin Irritation/Corrosion: Aromatic amines can cause skin irritation upon direct contact.[2] Prolonged exposure may lead to more severe skin reactions.
-
Serious Eye Damage/Irritation: Contact with eyes is likely to cause serious irritation or damage.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]
Due to the presence of the aromatic amine and benzamide moieties, it is prudent to handle 3-Amino-4-(benzylamino)benzamide as a hazardous substance.[3] An experimental study on a benzamide derivative indicated the potential for kidney toxicity at higher doses in animal models.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to ensure minimal exposure. The following table summarizes the recommended PPE for handling 3-Amino-4-(benzylamino)benzamide.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact and potential absorption.[5] It is crucial to select gloves that are resistant to aromatic amines.[6] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | To protect against splashes, dust, and aerosols that can cause serious eye irritation or damage.[5] |
| Body | A flame-resistant lab coat, fully fastened. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | To minimize inhalation of the compound, which may cause respiratory irritation.[5] |
| Feet | Closed-toe, chemical-resistant shoes. | To protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with 3-Amino-4-(benzylamino)benzamide in a designated area, such as a chemical fume hood, to minimize exposure to others.
-
Ventilation: Ensure adequate ventilation to control airborne concentrations.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a spill kit are readily accessible.
-
Review Documentation: Before starting any procedure, review this guide and any available safety information for all chemicals being used.
Handling Procedure
The following workflow diagram illustrates the key steps for the safe handling of 3-Amino-4-(benzylamino)benzamide.
Caption: Workflow for Safe Handling of 3-Amino-4-(benzylamino)benzamide.
Weighing and Transfer
-
When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize the generation of airborne dust.
-
Use a spatula for transfers. Avoid pouring the solid directly from a large container to a smaller one.
Disposal Plan: Responsible Waste Management
Proper disposal of 3-Amino-4-(benzylamino)benzamide and any contaminated materials is crucial to protect personnel and the environment.
Waste Segregation and Collection
-
Solid Waste: Collect solid 3-Amino-4-(benzylamino)benzamide waste and any materials used for spill cleanup (e.g., absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Liquid Waste: Solutions containing 3-Amino-4-(benzylamino)benzamide should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.[7]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.[8]
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-Amino-4-(benzylamino)benzamide," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[7]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9] Do not dispose of this chemical down the drain or in the regular trash.
The following decision tree provides a simplified guide for the disposal of materials contaminated with 3-Amino-4-(benzylamino)benzamide.
Caption: Disposal Decision Tree for Contaminated Materials.
By adhering to these guidelines, you can significantly minimize the risks associated with handling 3-Amino-4-(benzylamino)benzamide and ensure a safe and compliant laboratory environment.
References
- What are the Health and Safety Guidelines for Using Amines?. (URL not provided)
- Safety Data Sheet: Benzylamine. Carl ROTH. (URL not provided)
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- Management of Waste - Prudent Practices in the Laboratory.
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- Experimental Study Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute. (2023).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
